Malic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPYKJPYRNKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
| Record name | MALIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78644-42-5, 676-46-0 (di-hydrochloride salt) | |
| Record name | Poly(malic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78644-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Malic acid [NF] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0027640 | |
| Record name | Malic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
134.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White or nearly white crystalline powder or granules, Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] | |
| Record name | Butanedioic acid, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | MALIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Malic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5907 | |
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Boiling Point |
Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ | |
| Record name | MALIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
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Solubility |
In water, 55.8 g/100 g water at 20 °C, In water, 592,000 mg/L at 25 °C, Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70, It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents | |
| Record name | MALIC ACID | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.601 g/ cu cm at 20 °C | |
| Record name | MALIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000293 [mmHg], 3.28X10-8 mm Hg at 25 °C (extrapolated) | |
| Record name | Malic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5907 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | MALIC ACID | |
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Impurities |
... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. | |
| Record name | MALIC ACID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, White, crystalline triclinic crystals | |
CAS No. |
6915-15-7, 617-48-1 | |
| Record name | Malic acid | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Malic acid [NF] | |
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| Record name | Malic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12751 | |
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| Record name | DL-malic acid | |
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| Record name | Butanedioic acid, 2-hydroxy- | |
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| Record name | Malic acid | |
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| Record name | DL-malic acid | |
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| Record name | Malic acid | |
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| Record name | Malic acid | |
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| Record name | MALIC ACID | |
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Melting Point |
127-132 °C, 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/, Crystals; MP: 101 °C /D(+)-Form/ | |
| Record name | MALIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | MALIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biosynthesis and Metabolic Pathways of Malic Acid
Central Role in Tricarboxylic Acid (TCA) Cycle Operations
Malate (B86768) is an integral intermediate within the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle caldic.comwikipedia.orgwikipedia.org. This cycle is a central process in cellular respiration, occurring in the mitochondria of eukaryotes, and is vital for energy production and providing precursors for biosynthesis wikipedia.orgnumberanalytics.com.
Intermediary in Oxidative Metabolism
In the oxidative TCA cycle, malate is formed from fumarate (B1241708) through the action of the enzyme fumarase core.ac.uknih.gov. Subsequently, malate is oxidized to oxaloacetate by malate dehydrogenase (MDH), a reaction that produces NADH caldic.comcore.ac.uknih.gov. This oxidation step is crucial for the continuation of the TCA cycle and the generation of reducing equivalents used in oxidative phosphorylation for ATP synthesis caldic.comcore.ac.uknih.gov. The equilibrium of the malate dehydrogenase reaction favors malate oxidation, driven by the continuous consumption of oxaloacetate in the cycle core.ac.uk.
Anaplerotic Functions
Anaplerotic reactions are metabolic pathways that replenish the intermediates of the TCA cycle that are drawn off for various biosynthetic processes wikipedia.orgnumberanalytics.comfiveable.me. Malate plays a role in anaplerosis, and can be formed from pyruvate (B1213749) through reactions catalyzed by enzymes like malic enzyme caldic.comwikipedia.orgnumberanalytics.com. Another significant anaplerotic reaction involves the carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase, or the carboxylation of phosphoenolpyruvate (B93156) (PEP) to oxaloacetate by phosphoenolpyruvate carboxykinase (PEPCK) wikipedia.orgnumberanalytics.comfiveable.mebritannica.com. Oxaloacetate can then be converted to malate by malate dehydrogenase sciepublish.comresearchgate.net. These reactions ensure that the levels of TCA cycle intermediates are maintained, allowing the cycle to continue functioning for both energy production and biosynthesis numberanalytics.comfiveable.me.
| Anaplerotic Reaction | Enzyme | Substrates | Products |
| Pyruvate → Oxaloacetate | Pyruvate carboxylase | Pyruvate, HCO₃⁻, ATP | Oxaloacetate, ADP, Pi, H₂O |
| Phosphoenolpyruvate → Oxaloacetate | Phosphoenolpyruvate carboxykinase (PEPCK) | Phosphoenolpyruvate, CO₂/HCO₃⁻ | Oxaloacetate, Pi/ADP |
| Pyruvate → Malate | Malic enzyme | Pyruvate, CO₂, NAD(P)H | Malate, NAD(P)⁺ |
| Oxaloacetate → Malate | Malate dehydrogenase | Oxaloacetate, NADH | Malate, NAD⁺ |
Reductive Tricarboxylic Acid (rTCA) Pathway for Malic Acid Synthesis
The reductive TCA cycle is an alternative carbon fixation pathway used by certain microorganisms, operating in the reverse direction of the oxidative TCA cycle to synthesize organic compounds from CO₂ researchgate.netnih.gov. This pathway can contribute to this compound synthesis.
Mechanism and Carbon Fixation
In the reductive TCA cycle, malate can be synthesized through the carboxylation of pyruvate to oxaloacetate, catalyzed by pyruvate carboxylase, followed by the reduction of oxaloacetate to malate by malate dehydrogenase sciepublish.comresearchgate.netasm.org. This pathway is considered highly carbon-efficient, with a theoretical yield of up to 2 moles of malate per mole of glucose sciepublish.comresearchgate.netresearchgate.net. The incorporation of CO₂ occurs during the carboxylation steps sciepublish.comresearchgate.netnih.gov. Studies have shown that increasing the availability of CO₂ can enhance this compound production via this pathway up.ac.za.
Organismal Distribution and Significance
The reductive TCA cycle is found in various anaerobic and facultative anaerobic microorganisms, including some bacteria and archaea nih.govencyclopedia.pub. It is a significant pathway for autotrophic carbon fixation in certain chemolithoautotrophs nih.govencyclopedia.pub. For instance, some studies on Aspergillus flavus have indicated that the majority of this compound produced is synthesized via the reductive TCA cycle branch asm.org. The localization of key enzymes like pyruvate carboxylase and malate dehydrogenase in the cytosol in some organisms facilitates the export of this compound sciepublish.comasm.org.
Glyoxylate (B1226380) Cycle Contributions to this compound Synthesis
The glyoxylate cycle is an anabolic pathway that operates as a shunt of the TCA cycle, primarily in plants, fungi, and some bacteria core.ac.ukresearchgate.netoup.com. It allows organisms to convert acetyl-CoA, derived from sources like fatty acids, into C₄ dicarboxylates such as succinate (B1194679) and malate core.ac.ukbritannica.comoup.com.
The glyoxylate cycle bypasses the decarboxylation steps of the TCA cycle core.ac.ukoup.com. In this pathway, isocitrate is cleaved by isocitrate lyase into succinate and glyoxylate core.ac.ukresearchgate.netfrontiersin.orgmdpi.com. Glyoxylate then condenses with acetyl-CoA to form malate, a reaction catalyzed by malate synthase core.ac.ukresearchgate.netoup.comfrontiersin.orgmdpi.com. Malate can then be converted to oxaloacetate, which can be used for gluconeogenesis or to replenish TCA cycle intermediates core.ac.ukoup.com. While the cyclic glyoxylate shunt can synthesize malate from acetyl-CoA, its theoretical yield is limited compared to the reductive TCA pathway sciepublish.com. However, it plays a crucial role in allowing organisms to grow on two-carbon compounds britannica.com.
| Enzyme | Reaction Catalyzed |
| Isocitrate lyase | Isocitrate → Succinate + Glyoxylate |
| Malate synthase | Glyoxylate + Acetyl-CoA + H₂O → Malate + Coenzyme A |
Enzyme-Mediated Reactions
This compound biosynthesis involves several key enzymes. In the reductive TCA (rTCA) pathway, pyruvate is carboxylated to oxaloacetate, which is then reduced to malate. frontiersin.orgsciepublish.com This two-step process is catalyzed by pyruvate carboxylase (Pyc) and malate dehydrogenase (MDH), respectively. sciepublish.com Pyruvate carboxylase is an ATP-dependent enzyme that catalyzes the condensation of pyruvate and CO₂ to form oxaloacetate. frontiersin.orgwikipedia.org Malate dehydrogenase then catalyzes the reduction of oxaloacetate to malate, typically using NADH as a cofactor in the reverse, malate-forming direction. caldic.comresearchgate.net
Another important pathway involves the conversion of phosphoenolpyruvate (PEP) to oxaloacetate, catalyzed by phosphoenolpyruvate carboxylase (PEPC). frontiersin.orgwikipedia.org This enzyme catalyzes the addition of bicarbonate to PEP, forming oxaloacetate and inorganic phosphate (B84403). wikipedia.org Oxaloacetate can then be converted to malate by malate dehydrogenase. wikipedia.orgactahort.org PEPC is found in plants and some bacteria and is significant in non-photosynthetic metabolic pathways, including replenishing oxaloacetate in the citric acid cycle. wikipedia.org
The glyoxylate cycle is another pathway where malate is synthesized. This cycle, found in bacteria, fungi, and plants, bypasses the decarboxylation steps of the TCA cycle. frontiersin.orgoup.com The key enzymes in this pathway are isocitrate lyase (ICL) and malate synthase (MS). frontiersin.orgresearchgate.netwikipedia.org Isocitrate lyase cleaves isocitrate into succinate and glyoxylate. frontiersin.orgresearchgate.net Malate synthase then catalyzes the condensation of glyoxylate with acetyl-CoA to form malate. frontiersin.orgresearchgate.netwikipedia.org
In some organisms, malic enzyme (ME) can also play a role in malate metabolism. While primarily known for the oxidative decarboxylation of malate to pyruvate, some types of malic enzyme can catalyze the reductive carboxylation of pyruvate to malate. caldic.comresearchgate.net
Here is a summary of key enzymes involved in this compound biosynthesis:
| Enzyme | Reaction Catalyzed | Pathway(s) Involved | PubChem CID |
| Pyruvate Carboxylase (Pyc) | Pyruvate + CO₂ + ATP → Oxaloacetate + ADP + Pi | Reductive TCA pathway, Anaplerotic reactions | 123866 |
| Malate Dehydrogenase (MDH) | Oxaloacetate + NADH + H⁺ ⇌ Malate + NAD⁺ | Reductive TCA pathway, TCA cycle, C4/CAM metabolism | 580 |
| Phosphoenolpyruvate Carboxylase (PEPC) | PEP + HCO₃⁻ → Oxaloacetate + Pi | Anaplerotic reactions, C4/CAM metabolism | 447780 |
| Isocitrate Lyase (ICL) | Isocitrate → Succinate + Glyoxylate | Glyoxylate cycle | 10467 |
| Malate Synthase (MS) | Glyoxylate + Acetyl-CoA + H₂O → Malate + CoA-SH | Glyoxylate cycle | 1160 |
| Malic Enzyme (ME) | Malate + NAD(P)⁺ ⇌ Pyruvate + CO₂ + NAD(P)H + H⁺ | Various (can catalyze malate formation in reverse) | 441041 |
Role in Lipid-to-Carbohydrate Conversion
This compound plays a crucial role in the conversion of stored lipids to carbohydrates, particularly in plants and some microorganisms, through the glyoxylate cycle. oup.comwikipedia.orgunav.eduiubmb-nicholson.org This process is vital for organisms that need to synthesize glucose from two-carbon compounds like acetyl-CoA, which is derived from fatty acid breakdown. wikipedia.orgiubmb-nicholson.org
In germinating seeds, for example, stored lipids are broken down into acetyl-CoA via beta-oxidation. iubmb-nicholson.orgmdpi.com The glyoxylate cycle then utilizes this acetyl-CoA. iubmb-nicholson.org Isocitrate lyase cleaves isocitrate (an intermediate of the TCA cycle also derived from acetyl-CoA) into succinate and glyoxylate. wikipedia.orgiubmb-nicholson.org Malate synthase then combines glyoxylate with another molecule of acetyl-CoA to form malate. wikipedia.orgiubmb-nicholson.org
The succinate produced in the glyoxylate cycle enters the mitochondria and is converted to oxaloacetate via the later steps of the TCA cycle. iubmb-nicholson.org Malate, formed by malate synthase, can be transported to the cytosol and oxidized to oxaloacetate by cytosolic malate dehydrogenase. iubmb-nicholson.org The oxaloacetate generated from both succinate and malate can then be used as a substrate for gluconeogenesis, the pathway that synthesizes glucose from non-carbohydrate precursors. metwarebio.comiubmb-nicholson.org This allows the organism to convert stored fatty acids into usable carbohydrates for energy and growth, especially in the absence of photosynthesis. iubmb-nicholson.org The glyoxylate cycle effectively bypasses the decarboxylation steps of the TCA cycle, enabling a net production of C4 compounds (like malate and succinate) from acetyl-CoA. wikipedia.org
Here is a simplified representation of the carbon flow in lipid-to-carbohydrate conversion via the glyoxylate cycle:
| Input | Pathway | Key Intermediate(s) | Output (for gluconeogenesis) |
| Stored Lipids | Beta-oxidation | Acetyl-CoA | - |
| Acetyl-CoA | Glyoxylate Cycle | Glyoxylate, Malate | Malate, Succinate |
| Malate/Succinate | Gluconeogenesis | Oxaloacetate | Glucose |
Phosphoenolpyruvate and Pyruvate Carboxylation Pathways
This compound is also a crucial product and intermediate in pathways involving the carboxylation of three-carbon compounds like phosphoenolpyruvate (PEP) and pyruvate. These pathways are particularly important for anaplerotic reactions (replenishing TCA cycle intermediates) and in certain types of photosynthesis.
Conversion of C3 to C4 Compounds
The carboxylation of PEP and pyruvate represents key mechanisms for converting three-carbon (C3) compounds into four-carbon (C4) compounds, with malate often being a direct or indirect product.
The PEP carboxylation pathway, primarily catalyzed by phosphoenolpyruvate carboxylase (PEPC), converts the C3 compound PEP into the C4 compound oxaloacetate by fixing CO₂ (in the form of bicarbonate). wikipedia.orgmdpi.com This reaction is a major anaplerotic route, feeding intermediates into the TCA cycle. wikipedia.orgnih.gov In C4 and CAM plants, PEPC plays a central role in initially fixing CO₂ in mesophyll cells (C4) or during the night (CAM), forming oxaloacetate which is then rapidly converted to malate by malate dehydrogenase. wikipedia.orgnih.govlibretexts.org This malate serves as a temporary store of CO₂. nih.govlibretexts.org
The pyruvate carboxylation pathway, catalyzed by pyruvate carboxylase (Pyc), converts the C3 compound pyruvate directly into the C4 compound oxaloacetate in an ATP-dependent reaction. frontiersin.orgwikipedia.org This is another important anaplerotic reaction that replenishes oxaloacetate for the TCA cycle. wikipedia.orgnih.gov Oxaloacetate produced by Pyc can then be reduced to malate by malate dehydrogenase. frontiersin.orgsciepublish.com
Both pathways contribute to increasing the pool of C4 dicarboxylic acids, including malate, which can serve various metabolic roles, such as being precursors for amino acid synthesis or contributing to osmoregulation in plant guard cells. wikipedia.orgwikipedia.org
Here's a comparison of the two carboxylation pathways:
| Pathway | Enzyme Catalyzing Carboxylation | Substrate for Carboxylation | Product of Carboxylation | Subsequent Conversion to Malate | Location (Examples) |
| PEP Carboxylation | PEPC | Phosphoenolpyruvate (C3) | Oxaloacetate (C4) | Catalyzed by Malate Dehydrogenase | Cytosol (Plants, Bacteria) |
| Pyruvate Carboxylation | Pyruvate Carboxylase (Pyc) | Pyruvate (C3) | Oxaloacetate (C4) | Catalyzed by Malate Dehydrogenase | Mitochondria, Cytosol (Various organisms) wikipedia.orgnih.gov |
Energetic Considerations
The energetic cost and yield associated with this compound formation through these carboxylation pathways vary.
The carboxylation of pyruvate by pyruvate carboxylase is an ATP-dependent reaction. frontiersin.orgwikipedia.org One molecule of ATP is hydrolyzed to ADP and Pi for each molecule of pyruvate carboxylated to oxaloacetate. wikipedia.org This direct ATP consumption provides the energy required to drive the carboxylation reaction. The subsequent reduction of oxaloacetate to malate by malate dehydrogenase consumes NADH.
In the reductive TCA pathway, where pyruvate is carboxylated to oxaloacetate and then reduced to malate, if pyruvate is derived from glycolysis, the ATP and redox balance for malate synthesis are considered balanced in some contexts, with a theoretical yield of 2 mol of malate per mol of glucose possible with CO₂ fixation. frontiersin.orgnih.gov
Here is a simplified look at the ATP involvement in the carboxylation steps:
| Pathway | Carboxylation Enzyme | ATP Involved (Carboxylation Step) |
| PEP Carboxylation | PEPC | Not directly consumed at this step |
| Pyruvate Carboxylation | Pyruvate Carboxylase | 1 ATP consumed per pyruvate |
Enzymology and Regulation of Malic Acid Metabolism
Malate (B86768) Dehydrogenases (MDH)
Malate dehydrogenases (MDH) are enzymes that catalyze the reversible oxidation of malate to oxaloacetate, typically using NAD⁺ as a cofactor wikipedia.orgnih.gov. This reaction is a vital step in several metabolic pathways.
The general reaction catalyzed by MDH is:
L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺
In eukaryotic cells, MDH exists in different isoforms located in distinct subcellular compartments, most notably the cytoplasm and the mitochondria wikipedia.orgnih.gov.
Cytoplasmic Malate Dehydrogenase (cyMDH)
Cytoplasmic malate dehydrogenase (cyMDH), also referred to as soluble MDH (s-MDH), is found in the cytoplasm of eukaryotic cells wikipedia.orgscirp.org. Its primary role is often associated with the malate-aspartate shuttle, a system that facilitates the transfer of reducing equivalents (in the form of malate) from the cytoplasm into the mitochondria for ATP production through oxidative phosphorylation wikipedia.orgmdpi.com. In this shuttle, cyMDH catalyzes the reduction of oxaloacetate to malate, consuming NADH produced during glycolysis. The malate is then transported into the mitochondria.
Research indicates that cytoplasmic MDH can also be involved in acid metabolism in plant tissues and autotrophic carbon dioxide fixation in higher plants scirp.org. Studies on maize cyMDH have shown distinct biochemical properties compared to its mitochondrial counterpart, including differences in thermal stability, optimum pH values, and kinetic properties scirp.org. Unlike mitochondrial and glyoxysomal MDH forms, cytoplasmic MDH has not been observed to be synthesized as a higher molecular weight precursor scirp.org.
Mitochondrial Malate Dehydrogenase (mMDH)
Mitochondrial malate dehydrogenase (mMDH) is located within the mitochondrial matrix and is a key enzyme of the citric acid cycle (also known as the Krebs cycle or TCA cycle) wikipedia.orgnih.govnih.gov. In the citric acid cycle, mMDH catalyzes the oxidation of malate to oxaloacetate, producing NADH wikipedia.orgnih.gov. Although this reaction is thermodynamically unfavorable under standard conditions, it is driven forward in the cell by the rapid consumption of oxaloacetate by citrate (B86180) synthase, the next enzyme in the cycle nih.gov.
mMDH is also involved in other metabolic activities within the mitochondria, including aspartate biosynthesis, gluconeogenesis, and lipogenesis nih.gov. Immunological studies suggest that mitochondrial MDH in most eukaryotes shares similar structural properties, indicating a high degree of evolutionary conservation scirp.org.
Isoform Specificity and Regulation
The different isoforms of MDH exhibit distinct properties and are subject to specific regulatory mechanisms that reflect their varied roles and subcellular locations. Studies have highlighted differences in thermal stability, optimum pH, and kinetic characteristics between cytoplasmic and mitochondrial MDH isoforms scirp.org. For instance, isoelectric focusing studies on grape MDH isoforms revealed that cytoplasmic forms typically have pI values ranging from 4.0 to 5.5, while mitochondrial forms are less acidic, with pI values between 5.5 and 7.5 scirp.org. Mitochondrial MDH isoforms have been reported to have a molecular weight of 80000 Da scirp.org.
MDH activity is subject to feedback inhibition. High concentrations of the product, oxaloacetate, and the reduced cofactor, NADH, can strongly inhibit MDH activity nih.gov. In some cases, high concentrations of the substrate, malate, can also inhibit the reduction of oxaloacetate nih.gov. Activation by L-malate has been reported in some organisms nih.gov. The ordered kinetic mechanism of MDH involves the cofactor (NAD⁺/NADH) binding to the enzyme before the substrate (malate/oxaloacetate) wikipedia.org.
The presence of distinct MDH forms in different subcellular components suggests that MDH can serve as a model enzyme for studying crosstalk between organelles scirp.org.
Malic Enzymes (ME)
Malic enzymes (ME) are a class of enzymes that catalyze the oxidative decarboxylation of malate to pyruvate (B1213749), producing CO₂ and a reduced cofactor fishersci.cawikipedia.orgfishersci.sefishersci.ca. Unlike MDH, which primarily interconverts malate and oxaloacetate, MEs catalyze a reaction that leads to the breakdown of malate.
The general reaction catalyzed by MEs is:
Malate + NAD(P)⁺ ⇌ Pyruvate + CO₂ + NAD(P)H + H⁺
MEs are classified based on their cofactor specificity: NADP-dependent Malic Enzyme (NADP-ME) and NAD-dependent Malic Enzyme (NAD-ME).
NADP-Dependent Malic Enzyme (NADP-ME)
NADP-dependent Malic Enzyme (NADP-ME) utilizes NADP⁺ as its preferred or exclusive cofactor, producing NADPH mpg.defishersci.cawikipedia.orgfishersci.se. This enzyme is found in various organisms and cellular compartments, including the cytoplasm and chloroplasts in plants nih.gov.
In plants, chloroplast NADP-ME is involved in the dicarboxylic acid cycle of photosynthesis, contributing to sucrose (B13894) production by converting oxaloacetate to malate and oxidizing NADPH to NADP⁺ nih.gov. This reaction is the reverse of the typical oxidative decarboxylation catalyzed by NADP-ME. Cytoplasmic NADP-ME also plays roles in various metabolic processes, contributing to NADPH production for reductive biosynthesis and defense against oxidative stress.
NADP-ME activity is subject to complex regulation, which can involve allosteric effectors, changes in gene expression, and post-translational modifications. Research has explored the kinetic properties and regulatory mechanisms of NADP-ME from different sources.
NAD-Dependent Malic Enzyme (NAD-ME)
NAD-dependent Malic Enzyme (NAD-ME) specifically utilizes NAD⁺ as its cofactor, producing NADH fishersci.cawikipedia.org. This enzyme is primarily found in the mitochondria of eukaryotic cells, particularly in plants and some microorganisms.
Mitochondrial NAD-ME plays a significant role in providing pyruvate and NADH for the citric acid cycle, especially when malate is abundant. It can function as an anaplerotic enzyme, replenishing intermediates of the citric acid cycle. NAD-ME activity is influenced by various factors, including the concentrations of substrates (malate, NAD⁺) and products (pyruvate, NADH, CO₂), as well as allosteric regulators.
Studies on NAD-ME from different organisms have revealed variations in its structure, kinetic properties, and regulatory mechanisms, reflecting its adaptation to specific metabolic contexts.
Decarboxylation and NADPH Production
Decarboxylation of malate is a crucial step in several metabolic processes, often coupled with the production of NADPH. This reaction is primarily catalyzed by Malic Enzymes (ME), which are widespread in various organisms, including bacteria, fungi, animals, and plants. frontiersin.orgtandfonline.com Malic enzymes catalyze the reversible oxidative decarboxylation of malate to pyruvate, carbon dioxide, and NAD(P)H in the presence of a divalent metal ion. frontiersin.org
Based on their coenzyme specificity, malic enzymes are categorized into three classes: NADP+-dependent (EC 1.1.1.40), NAD+-dependent (EC 1.1.1.38-39), or those dependent on both cofactors. frontiersin.org NADP+-dependent malic enzymes (NADP-ME) are particularly important for generating NADPH, which is essential for reductive biosynthetic processes such as fatty acid synthesis. frontiersin.orgtandfonline.comnih.gov In plants, NADP-ME is mainly found in chloroplasts and the cytosol. tandfonline.com Studies have shown that increased NADP-ME activity correlates with elevated NADPH content and can enhance fatty acid production in organisms like microalgae and fungi. frontiersin.orgnih.gov For instance, overexpression of the ME1 gene in Phaeodactylum tricornutum led to increased neutral and total lipid content and significantly increased saturated and polyunsaturated fatty acids, accompanied by elevated NADPH content. frontiersin.org Similarly, overexpression of mitochondrial ME in Mortierella alpina increased arachidonic acid content. nih.gov While malic enzyme is a significant contributor to NADPH production, other enzymes, such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase in the pentose (B10789219) phosphate (B84403) pathway and isocitrate dehydrogenase 1, also play vital roles in maintaining the cellular NADPH pool. nih.govmdpi.com
Pyruvate Carboxylase (PYC)
Pyruvate Carboxylase (PYC) is a biotin-dependent enzyme that plays a central role in intermediary metabolism by catalyzing the irreversible, ATP-dependent carboxylation of pyruvate to oxaloacetate. taylorandfrancis.comnih.govoup.com This reaction is an anaplerotic reaction, meaning it replenishes intermediates of the citric acid cycle. taylorandfrancis.com
Fumarase (Fumarate Hydratase)
Fumarase, also known as fumarate (B1241708) hydratase (EC 4.2.1.2), is an enzyme that catalyzes a reversible reaction in the citric acid cycle. wikipedia.orgsigmaaldrich.com
Reversible Hydration of Fumarate to Malate
Fumarase catalyzes the reversible hydration of fumarate to (S)-malate. wikipedia.orgsigmaaldrich.comuniprot.orgebi.ac.uk This reaction involves the stereospecific trans-addition of a hydroxyl group and a hydrogen atom across the double bond of fumarate to produce S-malate. wikipedia.org In the citric acid cycle, fumarase functions in the direction of malate formation. uniprot.org The enzyme exists in different forms and locations within the cell, including mitochondrial and cytosolic isoenzymes. wikipedia.orgsigmaaldrich.com The mitochondrial form is involved in the Krebs cycle, while the cytosolic isoenzyme participates in amino acid and fumarate metabolism. wikipedia.org The catalytic mechanism involves specific amino acid residues within the active site that facilitate the hydration/dehydration process. ebi.ac.uk For example, histidine and glutamate (B1630785) residues play roles in activating water and stabilizing intermediates during the reaction. ebi.ac.uk
Malate Synthase (MS)
Malate Synthase (MS) is a key enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway present in organisms like bacteria, fungi, and plants that allows for the conversion of fatty acids into carbohydrates. ebi.ac.ukontosight.ai
Isocitrate Lyase (ICL)
Isocitrate Lyase (ICL), classified as EC 4.1.3.1, is a pivotal enzyme in the glyoxylate cycle. wikipedia.org It catalyzes the cleavage of isocitrate, a six-carbon tricarboxylic acid cycle intermediate, into succinate (B1194679) (a four-carbon compound) and glyoxylate (a two-carbon compound). wikipedia.orgresearchgate.netnih.govwikipedia.org This reaction bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, which are catalyzed by isocitrate dehydrogenase and alpha-ketoglutarate (B1197944) dehydrogenase. wikipedia.orgwikipedia.org
ICL is found in bacteria, fungi, and plants, playing a crucial role in organisms that can grow on two-carbon compounds like acetate (B1210297). wikipedia.orgresearchgate.netwikipedia.org By diverting isocitrate from the TCA cycle, ICL, in conjunction with malate synthase, allows for the net assimilation of carbon from these simple compounds. wikipedia.org This is particularly important in germinating seeds of plants that store carbon as lipids, as the breakdown of these lipids generates acetyl-CoA, which enters the glyoxylate cycle. wikipedia.org
Regulation of ICL activity is essential for coordinating the glyoxylate cycle with the TCA cycle. In bacteria, for instance, flux through ICL and isocitrate dehydrogenase is controlled by the phosphorylation of isocitrate dehydrogenase. wikipedia.org Isocitrate dehydrogenase has a higher affinity for isocitrate than ICL. wikipedia.org Deactivation of isocitrate dehydrogenase through phosphorylation leads to increased channeling of isocitrate through ICL. wikipedia.org Studies in Corynebacterium glutamicum have shown that the specific activity of ICL is significantly higher when the organism is grown on acetate compared to glucose, indicating tight regulation of the aceA gene encoding ICL. nih.gov
Glyoxylate Cycle Integration
The glyoxylate cycle is an anaplerotic pathway that functions as a modified version of the TCA cycle. researchgate.netnih.govwikipedia.org It allows organisms to synthesize four-carbon dicarboxylic acids, such as malate and succinate, from two-carbon units like acetyl-CoA. wikipedia.org This is achieved by bypassing the CO2-releasing steps of the TCA cycle. researchgate.netnih.gov
The cycle begins with citrate synthase and aconitase, enzymes shared with the TCA cycle, converting acetyl-CoA and oxaloacetate to citrate, and then isocitrate. wikipedia.org At this point, ICL intervenes, cleaving isocitrate into succinate and glyoxylate. wikipedia.orgresearchgate.netnih.govwikipedia.org Succinate can then enter the TCA cycle. Glyoxylate, the other product of the ICL reaction, is condensed with another molecule of acetyl-CoA by malate synthase to form malate. wikipedia.orgresearchgate.netnih.govd-nb.info Malate can be further converted to oxaloacetate by malate dehydrogenase, thus replenishing the oxaloacetate pool and allowing the cycle to continue. wikipedia.org
The glyoxylate cycle is crucial for gluconeogenesis from C2 compounds, enabling the synthesis of glucose and other biosynthetic products from sources like acetate, fatty acids, or ethanol (B145695) degradation. wikipedia.orgresearchgate.netwikipedia.org Research into the glyoxylate cycle enzymes, including ICL, has also highlighted their importance in the pathogenesis of certain bacteria and fungi, as the cycle is essential for their survival and growth in specific environments, such as within host cells. researchgate.netnih.govpnas.org
Phosphoenolpyruvate (B93156) Carboxylase (PEPC)
Phosphoenolpyruvate Carboxylase (PEPC, EC 4.1.1.31) is an enzyme found primarily in plants, bacteria, protozoa, and algae, but generally absent in yeast, fungi, and animals. uwec.edu It catalyzes the irreversible β-carboxylation of phosphoenolpyruvate (PEP), a three-carbon compound, using bicarbonate as the carbon source, to produce the four-carbon compound oxaloacetate and inorganic phosphate. uwec.edunih.gov
PEPC plays a vital anaplerotic role, replenishing intermediates of the TCA cycle, particularly oxaloacetate and malate, which are consumed in various biosynthetic processes like nitrogen assimilation and amino acid synthesis. nih.gov The activity of PEPC is subject to complex regulation, including allosteric control and post-translational modification like phosphorylation. oup.compublish.csiro.au For instance, PEPC can be activated by compounds such as glucose-6-phosphate and triose phosphates and inhibited by dicarboxylic acids like malate and aspartate. oup.compublish.csiro.aufrontiersin.orgnih.gov Studies on grape berries have shown that PEPC sensitivity to malate inhibition can vary during fruit development. publish.csiro.au
Malate Synthesis in Stomatal Function and Carbon Fixation
PEPC-mediated malate synthesis is particularly significant in plant physiology, playing a crucial role in stomatal function and carbon fixation, especially in C4 and Crassulacean Acid Metabolism (CAM) plants.
In guard cells, PEPC activity is essential for stomatal opening. nih.govoup.com The production of malate via PEPC is thought to contribute significantly to maintaining charge balance and turgor pressure within guard cells. nih.gov As potassium ions accumulate in guard cells, malate acts as a counter-ion, facilitating water uptake and leading to increased turgor and stomatal opening. nih.gov The substrate for PEPC in guard cells, PEP, is primarily derived from the breakdown of starch stored in guard cell chloroplasts. nih.gov Research on Vicia faba stomata demonstrated that PEPC activity is necessary for light-induced stomatal opening and malate accumulation in guard cells. oup.com The sensitivity of guard cell PEPC to pH and malate inhibition suggests that its activity is regulated by the cytoplasmic environment. wordpress.com
In C4 and CAM plants, PEPC plays a central role in the initial fixation of atmospheric CO2. uwec.edunih.govncl.ac.uk In C4 plants, PEPC is located in mesophyll cells, where it fixes CO2 (as bicarbonate) to PEP, forming oxaloacetate. uwec.edunih.gov Oxaloacetate is then rapidly converted to malate or aspartate, which are transported to bundle sheath cells where CO2 is released for use by RuBisCO in the Calvin cycle. uwec.edufrontiersin.orgnih.gov This spatial separation of initial carbon fixation and the Calvin cycle allows C4 plants to concentrate CO2 around RuBisCO, increasing photosynthetic efficiency, particularly in hot and sunny conditions. frontiersin.orgnih.gov
CAM plants utilize a temporal separation of carbon fixation. uwec.eduncl.ac.uk They fix CO2 at night via PEPC in the cytoplasm, producing oxaloacetate which is converted to malate and stored in the vacuole. uwec.eduncl.ac.uk During the day, stomata are closed to minimize water loss, and the stored malate is decarboxylated, releasing CO2 for the Calvin cycle within the chloroplasts. uwec.eduncl.ac.uk Studies on CAM plants like Kalanchoë fedtschenkoi have shown that different PEPC isoforms can play distinct roles in nocturnal CO2 fixation and malate accumulation. ncl.ac.uk
The synthesis of malate in roots through CO2 fixation catalyzed by PEPC (and possibly phosphoenolpyruvate carboxykinase) has also been observed, suggesting a role in anaplerotic replenishment and potentially pH regulation. nih.govnih.gov
Data Table: Key Enzymes and Reactions in Malic Acid Metabolism
| Enzyme | EC Number | Reaction | Pathway Integrated With | Key Substrates | Key Products |
| Isocitrate Lyase (ICL) | 4.1.3.1 | Isocitrate <=> Succinate + Glyoxylate | Glyoxylate Cycle | Isocitrate | Succinate, Glyoxylate |
| Phosphoenolpyruvate Carboxylase (PEPC) | 4.1.1.31 | PEP + HCO3- <=> Oxaloacetate + Pi | Anaplerotic Reactions, C4/CAM Photosynthesis, Stomatal Function | Phosphoenolpyruvate, Bicarbonate | Oxaloacetate, Phosphate |
| Malate Synthase | 2.3.3.9 | Glyoxylate + Acetyl-CoA + H2O <=> Malate + CoA | Glyoxylate Cycle | Glyoxylate, Acetyl-CoA, Water | Malate, Coenzyme A |
| Malate Dehydrogenase | 1.1.1.37 | Oxaloacetate + NADH + H+ <=> Malate + NAD+ | TCA Cycle, Glyoxylate Cycle, Stomatal Function | Oxaloacetate, NADH, Proton | Malate, NAD+ |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 525 nih.govcdutcm.edu.cn |
| Isocitrate | 222844 [Search result needed for CID] |
| Succinate | 1110 [Search result needed for CID] |
| Glyoxylate | 760 wikipedia.org (Glyoxylic acid), 23662273 thegoodscentscompany.com (Sodium glyoxylate) |
| Phosphoenolpyruvate (PEP) | 1005 wikipedia.orgmpg.denih.govuni.lu |
| Oxaloacetate | 970 nih.govfishersci.fimpg.defishersci.ca (Oxaloacetic acid), 3260017 nih.gov (Oxaloacetate Ion), 164550 nih.gov (Oxaloacetate(2-)) |
| Acetyl-CoA | 444416 [Search result needed for CID] |
| Phosphate (Pi) | 1061 [Search result needed for CID] |
| NADH | 5885 [Search result needed for CID] |
| NAD+ | 5884 [Search result needed for CID] |
This compound, a four-carbon dicarboxylic acid, occupies a central position in various metabolic pathways across diverse organisms. Its synthesis and degradation are tightly controlled processes mediated by specific enzymes, playing crucial roles in carbon assimilation, energy metabolism, and physiological responses. This article focuses on the enzymatic landscape governing this compound metabolism, with a particular emphasis on Isocitrate Lyase and Phosphoenolpyruvate Carboxylase, and their integration into key metabolic cycles and cellular functions.
Isocitrate Lyase (ICL)
Isocitrate Lyase (ICL; EC 4.1.3.1) is a key enzyme of the glyoxylate cycle, an anaplerotic pathway that serves as a metabolic bypass of the tricarboxylic acid (TCA) cycle. wikipedia.orgresearchgate.netnih.govwikipedia.org ICL catalyzes the reversible cleavage of isocitrate into succinate and glyoxylate. wikipedia.orgresearchgate.netnih.govwikipedia.org This reaction is critical for organisms, including bacteria, fungi, and plants, that can grow on two-carbon compounds such as acetate, as it allows for the net synthesis of four-carbon compounds from these precursors. wikipedia.orgresearchgate.netwikipedia.org
The activity of ICL is subject to regulation to coordinate the flux between the glyoxylate cycle and the TCA cycle. In bacteria, for instance, the partitioning of isocitrate between ICL and isocitrate dehydrogenase (a TCA cycle enzyme) is influenced by the phosphorylation status of isocitrate dehydrogenase. wikipedia.org Isocitrate dehydrogenase typically has a higher affinity for isocitrate than ICL. wikipedia.org Phosphorylation-mediated deactivation of isocitrate dehydrogenase redirects isocitrate towards ICL, thus favoring the glyoxylate cycle. wikipedia.org Studies in Corynebacterium glutamicum have demonstrated a significant increase in ICL specific activity when cells are grown on acetate compared to glucose, highlighting the adaptive regulation of the aceA gene encoding ICL in response to available carbon sources. nih.gov
Glyoxylate Cycle Integration
The glyoxylate cycle operates as a modified TCA cycle, enabling the conversion of acetyl-CoA into succinate and malate, thereby facilitating growth on C2 compounds. researchgate.netnih.govwikipedia.org The cycle incorporates several enzymes of the TCA cycle, including citrate synthase, aconitase, succinate dehydrogenase, fumarase, and malate dehydrogenase. wikipedia.org The unique enzymes of this pathway are ICL and malate synthase. researchgate.netnih.govd-nb.info
The cycle commences with the condensation of acetyl-CoA and oxaloacetate to form citrate, followed by the isomerization of citrate to isocitrate, reactions also found in the TCA cycle. wikipedia.org ICL then catalyzes the characteristic step of the glyoxylate cycle, cleaving isocitrate into succinate and glyoxylate. wikipedia.orgresearchgate.netnih.govwikipedia.org Succinate can enter the TCA cycle or be used for biosynthesis. wikipedia.org Glyoxylate is then condensed with a second molecule of acetyl-CoA by malate synthase to produce malate. wikipedia.orgresearchgate.netnih.govd-nb.info Malate can be converted to oxaloacetate by malate dehydrogenase, regenerating the initial substrate for the cycle. wikipedia.org This pathway is crucial for gluconeogenesis from fatty acids during seed germination in plants and for the survival of certain microorganisms in nutrient-poor environments or during infection. wikipedia.orgresearchgate.netwikipedia.orgpnas.org
Phosphoenolpyruvate Carboxylase (PEPC)
Phosphoenolpyruvate Carboxylase (PEPC; EC 4.1.1.31) is a widely distributed enzyme in plants, bacteria, and algae, catalyzing the irreversible carboxylation of phosphoenolpyruvate (PEP) using bicarbonate to yield oxaloacetate and inorganic phosphate. uwec.edunih.gov This reaction is an important anaplerotic route, replenishing the levels of four-carbon dicarboxylic acids, such as oxaloacetate and malate, which are essential intermediates for various biosynthetic pathways, including the synthesis of amino acids and organic acids. nih.govoup.com
PEPC activity is subject to intricate regulation at multiple levels, including allosteric modulation by metabolites and post-translational modifications like phosphorylation. oup.compublish.csiro.au Metabolites such as glucose-6-phosphate and triose phosphates can activate PEPC, while dicarboxylic acids like malate and aspartate often act as inhibitors. oup.compublish.csiro.aufrontiersin.orgnih.gov The sensitivity of PEPC to these effectors can vary depending on the organism, tissue, and developmental stage. For example, studies on grape berries have shown variations in PEPC sensitivity to malate inhibition during fruit development. publish.csiro.au
Malate Synthesis in Stomatal Function and Carbon Fixation
PEPC-mediated malate synthesis plays a critical role in several key physiological processes in plants, notably in regulating stomatal movements and facilitating carbon fixation in C4 and CAM photosynthesis.
In guard cells, PEPC is essential for light-induced stomatal opening. nih.govoup.com The carboxylation of PEP by PEPC in guard cells leads to the production of oxaloacetate, which is then reduced to malate by malate dehydrogenase. nih.govresearchgate.net The accumulation of malate, along with the uptake of potassium ions, increases the osmotic potential within guard cells, driving water influx and leading to increased turgor pressure and stomatal pore opening. nih.govresearchgate.net Research using inhibitors of PEPC has confirmed its necessity for malate accumulation and stomatal opening in Vicia faba. oup.com The regulatory properties of guard cell PEPC, including its sensitivity to pH and malate, are thought to fine-tune stomatal responses to environmental cues. wordpress.com
PEPC is also a cornerstone of the CO2-concentrating mechanisms in C4 and CAM plants, enhancing photosynthetic efficiency in certain environments. uwec.edunih.govncl.ac.uk In C4 plants, PEPC in mesophyll cells performs the initial capture of atmospheric CO2, forming oxaloacetate, which is rapidly converted to malate or aspartate. uwec.edufrontiersin.orgnih.gov These C4 acids are then transported to bundle sheath cells, where they are decarboxylated to release CO2 at a high concentration for fixation by RuBisCO. uwec.edufrontiersin.orgnih.gov This spatial separation minimizes photorespiration and enhances CO2 assimilation. frontiersin.orgnih.gov
CAM plants employ a temporal separation of carbon fixation. uwec.eduncl.ac.uk At night, stomata open, and PEPC fixes CO2 into malate, which is stored in the vacuole. uwec.eduncl.ac.uk During the day, stomata close to conserve water, and the stored malate is mobilized and decarboxylated, providing a high concentration of CO2 for the Calvin cycle. uwec.eduncl.ac.uk Studies on CAM species have highlighted the importance of specific PEPC isoforms for nocturnal CO2 uptake and malate accumulation. ncl.ac.uk Malate synthesis catalyzed by PEPC is also observed in plant roots, contributing to anaplerotic processes and potentially influencing ion uptake and pH homeostasis. nih.govnih.gov
Data Table: Key Enzymes and Reactions in this compound Metabolism
| Enzyme | EC Number | Reaction | Pathway Integrated With | Key Substrates | Key Products |
| Isocitrate Lyase (ICL) | 4.1.3.1 | Isocitrate <=> Succinate + Glyoxylate | Glyoxylate Cycle | Isocitrate | Succinate, Glyoxylate |
| Phosphoenolpyruvate Carboxylase (PEPC) | 4.1.1.31 | PEP + HCO3- <=> Oxaloacetate + Pi | Anaplerotic Reactions, C4/CAM Photosynthesis, Stomatal Function | Phosphoenolpyruvate, Bicarbonate | Oxaloacetate, Phosphate |
| Malate Synthase | 2.3.3.9 | Glyoxylate + Acetyl-CoA + H2O <=> Malate + CoA | Glyoxylate Cycle | Glyoxylate, Acetyl-CoA, Water | Malate, Coenzyme A |
| Malate Dehydrogenase | 1.1.1.37 | Oxaloacetate + NADH + H+ <=> Malate + NAD+ | TCA Cycle, Glyoxylate Cycle, Stomatal Function | Oxaloacetate, NADH, Proton | Malate, NAD+ |
Transport Mechanisms of Malic Acid
Vacuolar Transport of Malate (B86768)
In plant cells, the vacuole serves as a significant storage compartment for malate, playing vital roles in processes like crassulacean acid metabolism (CAM), pH regulation, and turgor maintenance. researchgate.netnih.govusp.broup.com The transport of malate across the tonoplast, the vacuolar membrane, is a highly regulated process.
Tonoplast Anion Channels (e.g., VMAL)
Tonoplast anion channels are integral to facilitating malate movement into the vacuole. A prominent example is the vacuolar malate-selective anion channel (VMAL), which has been identified in both CAM and C3 plant species. researchgate.netnih.gov Patch-clamp studies have provided evidence for the existence and characteristics of VMAL channels. researchgate.netnih.govusp.br These channels exhibit distinct properties, including strong rectification, favoring malate uptake into the vacuole at cytosolic-side negative membrane potentials. researchgate.netnih.gov VMAL channel activity is generally not dependent on Ca2+ but can be modulated by cytoplasmic pH. usp.br The activation kinetics of VMAL can be multiphasic, involving instantaneous and slower components. researchgate.netnih.gov While VMAL is considered a major pathway for malate influx into the vacuole, the strong rectification suggests that other mechanisms may be responsible for malate efflux. researchgate.netnih.gov
Role of H+-ATPases and H+-PPases in Establishing Potential
The accumulation of malate within the vacuole, often against a concentration gradient, is an energy-dependent process driven by the electrochemical potential difference across the tonoplast. This potential is primarily established and maintained by the activity of vacuolar H+-ATPases (V-ATPases) and vacuolar H+-pyrophosphatases (V-PPases). researchgate.netnih.govresearchgate.netmdpi.com These proton pumps actively translocate protons from the cytosol into the vacuole, generating a proton gradient and an inside-positive membrane potential. researchgate.netnih.govoup.commdpi.com This electrical potential difference provides the driving force for the electrophoretic movement of the negatively charged malate anion into the vacuole through anion channels like VMAL. researchgate.netnih.gov While both V-ATPases and V-PPases contribute to the proton motive force, V-ATPase is often considered the more significant contributor in certain physiological contexts, such as CAM photosynthesis. researchgate.net The activity of these proton pumps can be influenced by various factors, including salt concentration and developmental stage. nih.gov
Thermodynamic Considerations of Malate Accumulation
Thermodynamic principles underpin the accumulation of malate in the vacuole. The transport of malate into the vacuole can occur even against a steep concentration gradient because it is coupled to the energy released from the proton pumps. oup.com The electrochemical gradient of protons across the tonoplast, generated by the H+-ATPases and H+-PPases, provides the necessary driving force. researchgate.netnih.govoup.com Specifically, the movement of the malate2- anion into the positively charged vacuole is thermodynamically favored due to the electrical potential difference. researchgate.netnih.gov Models describing malate accumulation in plant vacuoles consider the interactions between acid-base reactions within the vacuole, proton transport across the tonoplast, and the thermodynamic constraints on malate movement. oup.comresearchgate.net Vacuolar malate content and associated osmotic changes can also influence the physical state of the tonoplast membrane, potentially affecting transport processes and contributing to regulatory mechanisms like the circadian rhythm observed in CAM plants. usp.br
Cytosolic-Mitochondrial Malate Shuttles
Malate also plays a crucial role in shuttling reducing equivalents between the cytosol and mitochondria, primarily through the malate-aspartate shuttle. This shuttle is vital for maintaining cellular redox homeostasis. uu.nlwikipedia.orgnih.govfrontiersin.org
Malate-Aspartate Shuttle in Redox Homeostasis
The malate-aspartate shuttle (MAS) is a key system in eukaryotic cells for transferring reducing equivalents from cytosolic NADH to the mitochondrial matrix, where they can fuel oxidative phosphorylation and ATP synthesis. wikipedia.orgwikidoc.orgadpcollege.ac.inbiorxiv.org This shuttle is necessary because the inner mitochondrial membrane is impermeable to NADH. wikipedia.orgwikidoc.orgadpcollege.ac.inbiorxiv.org The MAS involves a series of enzymatic reactions and membrane transporters located in both the cytosol and the mitochondrial inner membrane. uu.nlnih.govwikidoc.orgadpcollege.ac.in
The core mechanism involves cytosolic malate dehydrogenase reducing oxaloacetate to malate, oxidizing NADH to NAD+ in the cytosol. wikipedia.orgwikidoc.orgadpcollege.ac.in Malate is then transported into the mitochondrial matrix via a specific transporter, the malate-α-ketoglutarate antiporter. nih.govwikidoc.orgadpcollege.ac.in Inside the matrix, mitochondrial malate dehydrogenase catalyzes the reverse reaction, oxidizing malate back to oxaloacetate and reducing NAD+ to NADH. wikipedia.orgwikidoc.orgadpcollege.ac.in The NADH in the matrix can then donate electrons to the electron transport chain. wikipedia.orgwikidoc.orgadpcollege.ac.in To complete the cycle and regenerate the substrates, oxaloacetate in the matrix is transaminated to aspartate by mitochondrial aspartate aminotransferase, with glutamate (B1630785) as the amino group donor. wikidoc.orgadpcollege.ac.in Aspartate is then transported out of the mitochondria into the cytosol via the glutamate-aspartate transporter (also known as AGC1 or AGC2), in exchange for glutamate entering the matrix. uu.nlnih.govwikidoc.org Finally, in the cytosol, aspartate is transaminated back to oxaloacetate by cytosolic aspartate aminotransferase. wikidoc.org
The net effect of the MAS is the transfer of reducing equivalents (in the form of NADH) from the cytosol to the mitochondrial matrix, thereby maintaining the cytosolic NAD+/NADH redox balance and supporting mitochondrial respiration. uu.nlwikipedia.orgwikidoc.orgadpcollege.ac.inbiorxiv.org The MAS is particularly important in highly oxidative tissues such as the brain, heart, and liver. biorxiv.orgresearchgate.net Its activity is crucial for various metabolic pathways, including glycolysis and serine biosynthesis. uu.nl Dysregulation of the MAS has been implicated in various metabolic disorders. uu.nl
Specific Malate Transporters
Beyond the vacuolar channels and the components of the malate-aspartate shuttle, various specific malate transporters exist across different cellular membranes in plants and potentially other organisms. These transporters facilitate malate movement for diverse physiological functions.
In plants, the Aluminum-activated Malate Transporter (ALMT) family represents a significant group of anion channels that transport malate and other organic acids. frontiersin.orgnih.gov While initially identified for their role in aluminum tolerance through malate exudation from roots, ALMTs are found in various tissues and membranes, including the plasma membrane and tonoplast, and participate in a range of processes. frontiersin.orgnih.gov For example, AtALMT6 and AtALMT9 are tonoplast-localized ALMTs in Arabidopsis guard cells involved in stomatal movement, mediating malate transport into the vacuole during stomatal opening. frontiersin.orgnih.govresearchgate.net AtALMT6 is a Ca2+-activated channel whose activity is also regulated by vacuolar pH and cytosolic malate concentration. frontiersin.orgresearchgate.net ALMTs can exhibit selectivity for divalent malate and their transport activity can be modulated by permeating ions on both sides of the membrane. frontiersin.orgnih.gov
Other specific malate transporters have been characterized or are hypothesized to exist in different plant tissues and organelles, such as those involved in malate transport across the symbiosome membrane and bacteroid inner membrane in nitrogen-fixing legume nodules. mdpi.com The characteristics of some of these transporters suggest similarities to the ALMT family. mdpi.com
Al-Activated Malate Transporters (ALMT)
The Aluminum-activated Malate Transporter (ALMT) family comprises a group of anion channels predominantly found in plants portlandpress.comfrontiersin.org. Initially identified based on their role in conferring tolerance to toxic aluminum ions in the soil, ALMTs facilitate the efflux of malate anions, which chelate external Al3+ ions, thus preventing their uptake into root cells frontiersin.orgfrontiersin.orgsemanticscholar.orgnih.gov. This Al-activated malate exudation is considered a significant mechanism of plant resistance to aluminum toxicity semanticscholar.orgnih.gov.
However, the physiological roles of ALMTs extend beyond aluminum detoxification. Members of the ALMT family are involved in diverse processes, including pH regulation, stomatal movement, mineral nutrition, fruit acidity, and temporary carbon storage frontiersin.orgportlandpress.commdpi.comsemanticscholar.orgnih.gov. For instance, in guard cells, AtALMT6 and AtALMT9 are localized on the tonoplast and are involved in malate and chloride transport, contributing to stomatal opening frontiersin.orgnih.govnih.gov. AtALMT12, located on the plasma membrane, mediates malate efflux during stomatal closure frontiersin.orgnih.gov.
ALMT proteins function as anion channels and are found in both the plasma membrane and the tonoplast (vacuolar membrane) portlandpress.com. The transport of malate through ALMTs can be activated by external aluminum ions, which interact directly with the transporter, inducing conformational changes that increase transport activity nih.gov. This activation can occur within minutes nih.gov. Furthermore, aluminum can also up-regulate ALMT expression at the transcriptional level nih.gov. Structural studies of AtALMT1 have revealed that two pairs of arginine residues within the channel pore are involved in malate recognition nih.gov. Aluminum binding at the extracellular side, coordinated by acidic residues, leads to conformational changes and the opening of the extracellular gate nih.gov.
Research findings highlight the functional diversity within the ALMT family across different plant species. Table 1 provides examples of ALMTs and their associated functions.
Table 1: Examples of ALMT Transporters and Functions
| ALMT Member | Species | Localization | Primary Function(s) | Citation |
| TaALMT1 | Triticum aestivum | Plasma membrane | Al tolerance (malate efflux) | portlandpress.comfrontiersin.org |
| AtALMT1 | Arabidopsis thaliana | Plasma membrane | Al tolerance (malate efflux), regulated by Al and transcription factors | portlandpress.comfrontiersin.orgnih.gov |
| AtALMT6 | Arabidopsis thaliana | Tonoplast | Vacuolar malate accumulation (stomatal opening) | frontiersin.orgnih.govnih.gov |
| AtALMT9 | Arabidopsis thaliana | Tonoplast | Vacuolar Cl- transport (stomatal opening) | frontiersin.orgnih.govnih.gov |
| AtALMT12 | Arabidopsis thaliana | Plasma membrane | Malate efflux (stomatal closure) | frontiersin.orgnih.gov |
| Ma1 | Apple | Tonoplast | Vacuolar malate accumulation (fruit acidity) | frontiersin.orgportlandpress.comresearchgate.net |
| GmALMT1 | Glycine max | Plasma membrane | Al tolerance | nih.gov |
| GmALMT5 | Glycine max | Plasma membrane | Malate efflux from roots | frontiersin.org |
| ZmALMT1 | Zea mays | Plasma membrane | Mineral nutrition and ion homeostasis | frontiersin.orgfrontiersin.org |
| ZmALMT2 | Zea mays | Plasma membrane | Mineral nutrient absorption and allocation | frontiersin.org |
Electrophysiological studies, such as patch-clamp experiments, have been instrumental in characterizing the transport properties of ALMTs, demonstrating malate-selective conductance and its dependence on external factors like aluminum frontiersin.orgnih.gov.
Other Identified Transporter Systems (e.g., SpMAE1, C4t318)
Beyond the ALMT family, other transporter systems have been identified that facilitate the transport of malic acid, particularly in microorganisms. These transporters play significant roles in microbial metabolism and the biotechnological production of this compound.
SpMAE1 (Schizosaccharomyces pombe this compound Export protein 1), from the fission yeast Schizosaccharomyces pombe, was one of the first malate transporters identified in fungi researchgate.net. SpMAE1 is a plasma membrane permease that has been shown to transport C4-dicarboxylic acids, including this compound, succinic acid, and fumaric acid researchgate.netpnas.org. It is classified within the voltage-dependent slow-anion channel transporter (SLAC1) family researchgate.netpnas.org. Studies have indicated that SpMAE1 functions as a voltage-gated anion channel and does not rely on proton or sodium motive force for transport, suggesting an energetically efficient export mechanism pnas.org. Overexpression of SpMAE1 in Saccharomyces cerevisiae has been shown to significantly increase this compound production and export researchgate.netpnas.orgfrontiersin.orgoup.comasm.org. Mutations in specific residues of SpMAE1, such as F107 and F329, located within the transport channel, have been shown to affect the transport efficiency of carboxylic acids researchgate.net.
C4t318 is a C4-dicarboxylic acid transporter identified in Aspergillus oryzae frontiersin.orgresearchgate.netscribd.com. This transporter is competent in the efflux of intracellular L-malic acid and has been successfully overexpressed in A. oryzae and Aspergillus niger to enhance this compound production frontiersin.orgresearchgate.netnih.govmdpi.comencyclopedia.pubmdpi.com. Overexpression of C4t318 in A. oryzae has led to a greater than two-fold increase in L-malic acid productivity frontiersin.org. Similarly, introducing the A. oryzae C4t318 gene into A. niger has been shown to increase this compound production nih.govfrontiersin.orgmdpi.comencyclopedia.pub. C4t318 shows high homology to the native A. niger C4-dicarboxylate transport protein Dct1 nih.govmdpi.com.
Other transporters involved in malate movement in plants include vacuolar malate-selective anion channels (VMAL) found in CAM and C3 species, which mediate the uptake of malate into the vacuole nih.govresearchgate.net. This transport is often electrophoretic, driven by the transmembrane electrical potential difference established by vacuolar proton pumps nih.govresearchgate.net.
Research on these diverse transporter systems provides valuable insights into the complex mechanisms governing this compound distribution and its physiological and industrial significance.
Physiological and Biological Functions of Malic Acid
Roles in Plant Physiology
Malic acid's influence in plant physiology is evident in its participation in photosynthetic carbon concentration mechanisms and the regulation of stomatal movement. frontiersin.orgfrontiersin.orgwikipedia.org
Photosynthetic Carbon Concentration Mechanisms
In plants adapted to certain environments, this compound is a key component of mechanisms that concentrate carbon dioxide (CO₂) around the enzyme RuBisCO, thereby increasing photosynthetic efficiency and reducing photorespiration. wikipedia.orgwikipedia.orgoup.com
Crassulacean Acid Metabolism (CAM)
Crassulacean Acid Metabolism (CAM) is a photosynthetic adaptation found in plants in arid conditions, allowing them to exchange gases at night when transpiration rates are lower. wikipedia.orgoup.com In CAM plants, stomata open at night to collect CO₂, which is then fixed and stored in vacuoles as four-carbon this compound. wikipedia.orgasu.edulibretexts.org During the day, the stomata close, and the stored this compound is transported to chloroplasts and converted back to CO₂. wikipedia.orgasu.edulibretexts.org This concentrated CO₂ is then used in the Calvin cycle for photosynthesis. wikipedia.orgasu.edu The accumulation and decarboxylation of this compound exhibit a diurnal rhythm, with acidification occurring at night and deacidification during the day. openagrar.de
C4 Photosynthesis
C4 photosynthesis is another carbon-concentrating mechanism that spatially separates initial CO₂ fixation from the Calvin cycle, reducing photorespiration. wikipedia.orglibretexts.org In C4 plants, CO₂ is initially fixed in mesophyll cells into a four-carbon compound, often oxaloacetic acid (OAA), which is rapidly converted to malate (B86768) or aspartate. frontiersin.orgwikipedia.orgnih.gov Malate serves as a major transport vehicle, shuttling CO₂ from the mesophyll cells to the bundle sheath cells. frontiersin.orgopenagrar.de In bundle sheath cells, malate is decarboxylated by enzymes like NADP-malic enzyme (NADP-ME), releasing CO₂ at a high concentration around RuBisCO, where it enters the Calvin cycle. frontiersin.orgnih.gov This spatial separation ensures that RuBisCO operates in a CO₂-rich environment, minimizing its oxygenase activity and thus photorespiration. wikipedia.org Malate is the primary transported organic acid in NADP-ME subtype C4 species, which include agronomically important plants like maize, sorghum, and sugarcane. frontiersin.orgnih.gov
Stomatal Movement and Turgor Regulation
This compound plays a vital role in the opening and closing of stomata, the pores on plant surfaces that regulate gas exchange and water transpiration. weebly.comnih.gov Stomatal movement is driven by changes in the turgor pressure of specialized guard cells surrounding the stomatal pore. weebly.comannualreviews.org
Malate as Osmolyte in Guard Cells
During stomatal opening, this compound is synthesized in guard cells, primarily from the breakdown of starch or other carbohydrates. nih.govfrontiersin.orgvedantu.com this compound dissociates into malate ions (malate²⁻) and protons (H⁺). tardigrade.inquora.com The accumulation of malate ions, along with the uptake of potassium ions (K⁺), increases the osmotic concentration within the guard cells. vedantu.comtardigrade.inquora.comnih.govbrainly.in This increase in osmotic pressure leads to the influx of water into the guard cells via osmosis, causing them to become turgid and the stomatal pore to open. weebly.comvedantu.comtardigrade.inquora.combrainly.in Studies have shown that in guard cells of open stomata, this compound levels can be significantly higher compared to closed stomata. frontiersin.orgnih.gov Malate, along with K⁺ and chloride ions (Cl⁻), are considered key osmolytes that contribute to stomatal opening. nih.govfrontiersin.orgnih.gov
Interplay with Ion Transport (K+, H+, Cl-)
The accumulation of malate in guard cells is intricately linked with the transport of ions, particularly K⁺ and H⁺. During stomatal opening, H⁺ ions are actively pumped out of the guard cells, creating an electrochemical gradient across the plasma membrane. annualreviews.orgtardigrade.inbrainly.inresearchgate.netoup.combiorxiv.org This proton efflux facilitates the uptake of K⁺ ions into the guard cells through potassium channels. tardigrade.inquora.combrainly.inresearchgate.net The negative charge of the accumulating malate ions helps to balance the influx of positive K⁺ ions, maintaining electrical neutrality within the guard cells. tardigrade.inquora.comnih.govbrainly.in Chloride ions (Cl⁻) are also taken up by guard cells and contribute to balancing the positive charge of K⁺, although malate is often considered the dominant counterion for K⁺ during significant stomatal opening. annualreviews.orgtardigrade.inquora.comnih.govbrainly.innih.gov This coordinated movement of malate, K⁺, and H⁺ ions drives the increase in guard cell turgor pressure necessary for stomatal opening. tardigrade.inquora.combrainly.inresearchgate.net Conversely, during stomatal closure, the levels of malate decrease, and ions are released from the guard cells, leading to a decrease in turgor and closure of the pore. quora.comresearchgate.netoup.com
Link to Carbonic Anhydrase Activity
Carbonic anhydrase (CA) is an enzyme that catalyzes the rapid interconversion of carbon dioxide (CO₂) and bicarbonate (HCO₃⁻). This activity is crucial for various physiological processes, including photosynthesis and pH regulation. Research in organisms like Leishmania major has indicated a functional partnership between mitochondrial malic enzyme (LmME) and cytosolic carbonic anhydrase (LmCA1) in promoting gluconeogenesis. biorxiv.orgbiorxiv.org While malic enzyme is primarily known for the oxidative decarboxylation of malate to produce pyruvate (B1213749), CO₂ and NADPH, its pyruvate-carboxylating activity can also play a role. biorxiv.orgnih.gov In Leishmania, the cytosolic carbonic anhydrase (LmCA1) appears to stimulate the pyruvate-carboxylating activity of mitochondrial malic enzyme (LmME) by providing the necessary HCO₃⁻ substrate, thereby driving gluconeogenesis through a pyruvate-malate-oxaloacetate bypass pathway. biorxiv.org This functional interaction highlights a link between this compound metabolism, malic enzyme activity, and the CO₂ concentrating ability facilitated by carbonic anhydrase in specific biological contexts.
Fruit Acidity and Ripening Processes
This compound is one of the predominant organic acids found in the flesh of many ripe fruits and is a major determinant of fruit acidity, which significantly impacts organoleptic quality. oup.comscielo.org.mx The accumulation and degradation of this compound during fruit development and ripening are complex processes influenced by a variety of factors, including enzyme activity, vacuolar storage, and environmental conditions. oup.comnih.govfrontiersin.orgmdpi.com
Accumulation and Degradation Dynamics
This compound content in fruits typically increases during early development and may decrease during ripening, although the specific dynamics vary depending on the fruit species. nih.govfrontiersin.orgmdpi.com For instance, in grapes, this compound accumulates before veraison and then continuously decreases during ripening. nih.gov In contrast, fruits like banana and mango may continue to accumulate malate throughout ripening. frontiersin.org
The synthesis of this compound in fruit cells primarily occurs in the cytosol through the carboxylation of phosphoenolpyruvate (B93156) (PEP) by phosphoenolpyruvate carboxylase (PEPC), followed by the reduction of oxaloacetate (OAA) to malate by NAD-dependent malate dehydrogenase (NAD-MDH). oup.commdpi.comhawaii.edu Malate degradation can occur in the cytosol via NADP-dependent malic enzyme (NADP-ME), which converts malate to pyruvate and CO₂, and in the mitochondria through the citric acid cycle or by NAD-dependent malic enzyme (NAD-ME). nih.govoup.comoup.comhawaii.edu Decarboxylation of malate and OAA can also be linked to gluconeogenesis, a pathway active during ripening when sugars accumulate. oup.com
Factors such as temperature and water availability can significantly influence this compound accumulation and degradation. Higher temperatures during ripening have been shown to decrease malate content in some fruits. scielo.org.mx Water stress can also accelerate the degradation of this compound in berries after veraison. nih.gov
Regulation by Enzyme Activity and Vacuolar Storage
The balance between this compound synthesis and degradation is tightly regulated by the activity of key enzymes involved in its metabolism. Enzymes like PEPC, NAD-MDH, NADP-ME, and phosphoenolpyruvate carboxykinase (PEPCK) are intimately involved in these processes. nih.gov Studies have shown that the activity levels of these enzymes can correlate with this compound content during fruit development and in response to environmental factors. For example, near-freezing temperature storage in apples maintained higher activity of enzymes promoting malate biosynthesis and accumulation (cyNAD-MDH, PEPC, V-ATPase, V-PPase) while inhibiting those responsible for degradation (PEPCK, cyNADP-ME), resulting in higher malate content. mdpi.com
Vacuolar storage plays a crucial role in this compound accumulation, with the vacuole serving as the primary storage site for organic acids in fruit cells, holding over 85-90% of the total this compound content. scielo.org.mxoup.com The transport and storage of this compound into the vacuole are complex processes involving tonoplast transporters and proton pumps like V-ATPase and V-PPase, which generate the electrochemical gradient necessary for malate transport. scielo.org.mxmdpi.commdpi.com The regulation of these transporters and pumps is critical for controlling vacuolar malate accumulation and thus fruit acidity. mdpi.commdpi.com
Rhizosphere Interactions and Nutrient Acquisition
This compound is a significant component of root exudates, the diverse array of organic compounds released by plant roots into the rhizosphere. cdnsciencepub.comjove.com These exudates play a critical role in mediating interactions between plants and soil microorganisms. jove.comtamu.edu
Root Exudation and Microbial Chemotaxis
Root exudation of this compound can act as a chemoattractant for beneficial soil bacteria, including plant growth-promoting rhizobacteria (PGPR). cdnsciencepub.comjove.comcdnsciencepub.comnih.gov Studies have demonstrated that this compound can stimulate the chemotactic movement of various bacterial strains towards plant roots. cdnsciencepub.comjove.comnih.gov For example, Bacillus subtilis has shown a positive chemotactic response to this compound, and its presence in the rhizosphere can be recruited by this compound released in root exudates, particularly upon foliar pathogen infection in Arabidopsis thaliana. cdnsciencepub.comtamu.educdnsciencepub.com This chemotactic attraction is a crucial initial step for the colonization of the rhizosphere by beneficial microbes, which can subsequently provide various benefits to the plant. jove.comnih.gov
Phosphorus Solubilization and Metal Chelation
This compound released in root exudates contributes to nutrient acquisition by plants, particularly the solubilization of sparingly available phosphorus and the chelation of metal ions in the soil. mdpi.comnih.govmdpi.comfrontiersin.org Phosphate-solubilizing bacteria (PSB) in the rhizosphere secrete low-molecular-weight organic acids, including this compound, which can dissolve insoluble inorganic phosphates. nih.govmdpi.comfrontiersin.orgsemanticscholar.org This occurs through mechanisms such as acidification of the soil environment and chelation of metal cations (like Fe³⁺, Al³⁺, and Ca²⁺) that bind to phosphate (B84403), thereby releasing phosphate ions into the soil solution and making them available for plant uptake. nih.govmdpi.comfrontiersin.orgtandfonline.com
This compound's ability to chelate metal ions also plays a role in mitigating metal toxicity in the rhizosphere by forming stable complexes with metal cations, reducing their bioavailability and uptake by plants. nih.govmdpi.comfrontiersin.orgtandfonline.com This chelation capacity is attributed to the hydroxyl and carboxyl groups present in the this compound molecule. nih.govmdpi.com
Table 1: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 525 nih.govcdutcm.edu.cnnih.gov |
| Oxaloacetate (OAA) | 970 |
| Pyruvate | 1060 |
| Phosphoenolpyruvate (PEP) | 10502 |
| Citric acid | 311 |
| Tartaric acid | 875 |
| Quinic acid | 699 |
| Succinic acid | 1106 |
| Fumaric acid | 444 |
| Acetic acid | 176 |
| Gluconic acid | 164 |
| Indole-3-acetic acid (IAA) | 802 |
Table 2: Key Enzymes in this compound Metabolism and Regulation
| Enzyme Name | Abbreviation | Primary Reaction Involved | Cellular Location (Examples) | Role in this compound Metabolism |
| Phosphoenolpyruvate Carboxylase | PEPC | PEP + HCO₃⁻ → OAA + Pi | Cytosol | Synthesis |
| NAD-dependent Malate Dehydrogenase | NAD-MDH | OAA + NADH + H⁺ ⇌ Malate + NAD⁺ | Cytosol, Mitochondria | Synthesis/Degradation |
| NADP-dependent Malic Enzyme | NADP-ME | Malate + NADP⁺ → Pyruvate + CO₂ + NADPH | Cytosol, Chloroplasts | Degradation |
| Phosphoenolpyruvate Carboxykinase | PEPCK | OAA + ATP → PEP + ADP + CO₂ | Cytosol | Degradation |
| Vacuolar H⁺-ATPase | V-ATPase | ATP hydrolysis pumps H⁺ into vacuole | Tonoplast | Vacuolar Transport/Storage |
| Vacuolar Inorganic Pyrophosphatase | V-PPase | PPi hydrolysis pumps H⁺ into vacuole | Tonoplast | Vacuolar Transport/Storage |
Table 3: Examples of this compound Accumulation/Degradation Dynamics in Fruits
| Fruit Species | Accumulation Phase | Degradation Phase | Reference |
| Grape | Before veraison | During ripening | nih.gov |
| Apple | During growth | During ripening/storage | mdpi.com |
| Peach | High at early development | Declines at end of development | frontiersin.org |
| Banana | Continues throughout ripening | N/A | frontiersin.org |
| Mango | Continues throughout ripening | N/A | frontiersin.org |
| Papaya | Relatively low | Reduced over ripening | frontiersin.org |
Plant Stress Responses and Abiotic/Biotic Tolerance
This compound is involved in plant responses to a range of environmental stresses, including toxicity from metals, drought, and challenges from pathogens. Its functions include detoxification, osmotic adjustment, and signaling in defense mechanisms.
Aluminum Toxicity Response
Aluminum (Al) toxicity is a significant problem in acidic soils, inhibiting plant growth primarily by damaging root systems. tandfonline.commdpi.com Plants have evolved mechanisms to tolerate Al, and organic acids, including this compound, play a crucial role in this tolerance. tandfonline.comtandfonline.com this compound can be exuded from plant roots into the rhizosphere, where it chelates Al3+ ions, rendering them less toxic and preventing their uptake by the root apex. tandfonline.comtandfonline.comnih.gov This Al-activated malate exudation is a key Al-exclusion mechanism. tandfonline.comtandfonline.com
Studies in wheat (Triticum aestivum) have shown that organic acids, such as this compound, contribute to both Al exclusion from the root and Al detoxification within the symplasm by chelating Al and reducing its toxic effects at the cellular level, thereby protecting enzyme activity. tandfonline.com The Al-tolerance gene TaALMT1 in wheat, which encodes an aluminum-activated malate transporter, is critical for the root exudation of this compound. tandfonline.comcdnsciencepub.com Homologs of ALMT1 in other plant species have also been shown to improve Al tolerance. tandfonline.com
This compound synthesized in the cytoplasm can also be transported to the vacuole, enhancing the plant's internal tolerance to Al toxicity. tandfonline.com This internal detoxification mechanism involves sequestering Al within the vacuole, away from sensitive cellular components. nih.gov The transcription factor STOP1 is known to play a role in plant Al resistance by regulating the expression of Al-resistance genes, including ALMT1. tandfonline.com
Research indicates that this compound concentration can be affected by Al treatment and soil pH. For instance, in alfalfa, this compound concentration tended to increase with increasing Al concentrations at certain pH levels. tandfonline.com
Drought and Osmotic Stress Adaptation
Drought stress imposes significant physiological challenges on plants, including osmotic stress and the accumulation of reactive oxygen species (ROS). nih.gov Plants employ various strategies to adapt, such as osmotic adjustment, which involves the accumulation of compatible solutes to maintain turgor pressure. nih.govfrontiersin.org this compound is recognized as one of the organic acids that can accumulate in plants under drought conditions, contributing to osmotic adjustment. tiikmpublishing.comoup.comjournalajahr.com
Studies have shown that this compound confers drought resistance in various plant species. frontiersin.org In tomato seedlings subjected to drought stress, the content of this compound in the leaves increased as a defense mechanism. tiikmpublishing.com Similarly, in tomato cultivars under water stress, this compound content was significantly enhanced. journalajahr.com This increase in organic acids contributes to the osmotic adjustment of the plants. journalajahr.com
While some studies indicate an increase in this compound levels under drought, others have observed decreases, suggesting that this compound's role in drought response is complex and may vary depending on the plant species, genotype, and the severity and duration of the stress. oup.com this compound is likely involved in multiple cellular responses to drought beyond just osmotic adjustment. oup.com
Malic enzyme (ME), which catalyzes the oxidative decarboxylation of this compound, also plays a role in stress responses. nih.gov NADP-dependent malic enzyme (NADP-ME) can participate in osmotic stress response by regulating this compound content and helping to balance solute concentration in cells. nih.gov It can also produce NADPH, which is needed to scavenge ROS, thus reducing oxidative stress damage. nih.gov
Role in Plant Defense Mechanisms
This compound is involved in plant defense mechanisms against pathogens and herbivores, including induced systemic resistance (ISR) and systemic acquired resistance (SAR). cdnsciencepub.com Root exudation of this compound can act as a signal to recruit beneficial rhizosphere bacteria, such as Bacillus subtilis, which can enhance plant defense. cdnsciencepub.comfrontiersin.orgtandfonline.comnih.gov
Research has shown that this compound secreted by Arabidopsis roots selectively signals and recruits Bacillus subtilis FB17 in a dose-dependent manner. nih.gov This recruitment of beneficial bacteria to the rhizosphere can provide protection against both soil-borne and foliar pathogens. cdnsciencepub.comtandfonline.comnih.gov For example, Bacillus subtilis colonization of roots, mediated by this compound exudation, has been shown to reduce disease incidence, chlorosis, and pathogen multiplication in plants infected by the foliar pathogen Pseudomonas syringae pv. tomato. cdnsciencepub.com
The expression of the aluminum-activated malate transporter gene AtALMT1 in Arabidopsis was found to be induced by the bacterial pathogen P. syringae pv. tomato DC3000 as part of a defense response. cdnsciencepub.com Elevated expression of AtALMT1 led to increased this compound secretion, which in turn recruited beneficial Bacillus subtilis to the rhizosphere. cdnsciencepub.com
This compound's role in plant defense can also involve direct or indirect effects on pathogens or pests. For instance, changes in this compound levels in cotton leaves infested with Wolbachia-infected spider mites were observed, suggesting a potential link to plant defense against mites. mdpi.com
Roles in Microbial Metabolism and Fermentation
This compound is a key metabolite in various microorganisms and plays significant roles in their energy metabolism and fermentation processes.
This compound as a Fermentation Byproduct/End-product
This compound can be produced as a byproduct or end-product of fermentation by a variety of microorganisms, including bacteria, yeasts, and filamentous fungi. nih.govresearchgate.netnih.gov
Lactic acid bacteria (LAB) are well-known for their role in malolactic fermentation (MLF), a process common in winemaking where tart-tasting this compound is converted to softer-tasting lactic acid. wikipedia.org This conversion is a decarboxylation reaction that releases carbon dioxide and consumes a proton, generating a pH gradient that can be used by the bacteria to produce ATP. wikipedia.org Species like Oenococcus oeni, Lactobacillus, and Pediococcus are involved in MLF. wikipedia.org
Filamentous fungi, particularly Aspergillus and Penicillium species, have been identified as native producers of this compound in relatively large quantities from glucose and other carbon sources. nih.govresearchgate.net Aspergillus flavus has shown high efficiency in this compound production, although its potential to produce aflatoxin has led to the exploration of other organisms like Aspergillus oryzae. nih.govnih.govchalmers.se
Yeasts, such as Saccharomyces cerevisiae and Zygosaccharomyces rouxii, can also produce this compound, although wild-type strains typically yield low levels. nih.govnih.gov Metabolic engineering strategies have been employed to enhance this compound production in yeasts by modifying pathways involved in pyruvate carboxylation, oxaloacetate reduction, and malate export. nih.govnih.gov this compound was detected as a byproduct in yeast fermentation processes as early as 1924. nih.govchalmers.se
The production of this compound through microbial fermentation is gaining interest as a sustainable alternative to petrochemical synthesis. nih.govchalmers.se Various wild-type and engineered microorganisms are being investigated for their potential in industrial-scale this compound production. nih.govresearchgate.net
Contribution to Cellular Energy Metabolism
This compound is an intermediate of the tricarboxylic acid (TCA) cycle, a central pathway for energy metabolism in aerobic organisms. researchgate.netfishersci.se In this context, this compound can be oxidized to oxaloacetate, contributing to the cycle's function in generating ATP through oxidative phosphorylation. core.ac.uk
In some microorganisms, this compound metabolism is linked to energy production through specific enzymatic reactions. For example, in lactic acid bacteria performing malolactic fermentation, the conversion of this compound to lactic acid is coupled to the generation of a pH gradient that drives ATP synthesis via chemiosmosis. wikipedia.org This provides an indirect means of creating energy for the bacteria, particularly in the acidic environment of wine. wikipedia.org
Malic enzyme isoforms, both NAD+-dependent and NADP+-dependent, play roles in microbial metabolism. core.ac.uk NAD+-dependent malic enzymes can be involved in ATP biosynthesis through the production of NADH and pyruvate. core.ac.uk NADP+-dependent malic enzymes are primarily associated with biosynthetic reactions, such as lipid biosynthesis, by providing NADPH. core.ac.uk The specific contribution of this compound metabolism to cellular energy varies depending on the microorganism, the environmental conditions, and the specific enzymes involved.
Influence on pH and Fermentation Environment
This compound plays a significant role in influencing the pH of biological systems and fermentation environments. In fruits like apples, this compound is a primary determinant of acidity mdpi.commurphyandson.co.uk. During fermentation processes, such as winemaking and silage production, the concentration of this compound can significantly impact the pH and the activity of microbial communities. In winemaking, the initial this compound content in grapes influences the must's pH, which in turn affects yeast and bacterial populations and their metabolic activities during fermentation washingtonwine.org. High this compound content naturally leads to a lower pH murphyandson.co.uk. The decrease in titratable acidity during wine fermentation is often linked to this compound degradation by microorganisms oeno-one.eu. Some yeast strains, like Saccharomyces uvarum, can produce more this compound than Saccharomyces cerevisiae, contributing to maintaining wine acidity oeno-one.eu. Fermentation conditions, including pH, initial this compound content, and nitrogen concentration, can influence malate synthesis by yeast oeno-one.eu. In silage production, the addition of this compound can rapidly reduce pH, which helps inhibit the growth of undesirable yeasts and molds and promotes the growth of lactic acid bacteria, thereby improving fermentation quality frontiersin.orgpreprints.org. This compound can also serve as a carbohydrate source for microbial activity, further supporting lactic acid bacteria growth frontiersin.orgpreprints.org.
Roles in Animal and Human Cellular Metabolism
Within animal and human cells, malate is a pivotal metabolite involved in energy generation, maintaining redox balance, and participating in biosynthetic routes metwarebio.compromegaconnections.comresearchgate.net.
Malate functions as a crucial intermediate within the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle wikipedia.orgmdpi.commetwarebio.comontosight.ai. In this central pathway of aerobic respiration, malate is converted to oxaloacetate through the action of the enzyme malate dehydrogenase, a reaction that yields NADH metwarebio.comcaldic.comnih.gov. This step is essential for the regeneration of oxaloacetate, allowing the cycle to continue, and contributes to the pool of reducing equivalents that drive ATP synthesis metwarebio.compromegaconnections.com. Malate is also formed within the TCA cycle from fumarate (B1241708), catalyzed by the enzyme fumarase wikipedia.org.
Malate is instrumental in maintaining cellular redox homeostasis and facilitating ATP production promegaconnections.comresearchgate.net. Its reversible conversion to oxaloacetate within the TCA cycle generates NADH, a key electron carrier that donates electrons to the electron transport chain, ultimately leading to the synthesis of ATP, the cell's primary energy currency metwarebio.compromegaconnections.comcaldic.com. The malate-aspartate shuttle is a critical system that transports reducing equivalents from NADH produced in the cytoplasm into the mitochondria, where they can be utilized for oxidative phosphorylation and ATP generation, thereby supporting sustained glycolysis promegaconnections.comcaldic.com. Furthermore, this compound has been reported to possess antioxidant properties, which may help in scavenging reactive oxygen species and mitigating oxidative damage to cellular components mdpi.commetwarebio.com.
Alterations in malate metabolism have been implicated in various disease states, particularly in the context of cellular proliferation and cancer promegaconnections.comresearchgate.net. The enzyme malate dehydrogenase, central to malate metabolism, exhibits adaptability to meet the metabolic demands of rapidly dividing cells, highlighting its importance in supporting their growth and energy requirements researchgate.netnih.gov.
Malic enzymes (ME), which catalyze the conversion of malate to pyruvate with the concomitant production of NADPH, play a significant role in the altered metabolism of cancer cells mdpi.combioscientifica.comnih.gov. Mammals possess three isoforms: cytosolic ME1 and mitochondrial ME2 and ME3 bioscientifica.comaacrjournals.org. These enzymes are critical for generating NADPH, which is indispensable for reductive biosynthesis pathways, such as the synthesis of lipids and nucleotides, and for maintaining the cellular defense against oxidative stress promegaconnections.commdpi.combioscientifica.com. ME1, in particular, has been recognized as a pro-oncogenic factor in numerous epithelial cancers, with elevated expression or activity promoting characteristics associated with malignancy, including increased proliferation, enhanced migration, and resistance to oxidative damage mdpi.combioscientifica.comnih.gov. ME1's contribution to the cytosolic NADPH pool is vital for maintaining redox balance, thereby supporting the survival of cancer cells by neutralizing reactive oxygen species mdpi.combioscientifica.com. Overexpression of malate dehydrogenase isoforms (MDH1 and MDH2) has also been observed in various cancers, suggesting their contribution to the metabolic adaptations that support tumor growth researchgate.netnih.gov.
Hypoxia, a common feature of the microenvironment within solid tumors, significantly influences tumor behavior and promotes aggressive phenotypes nih.govresearchgate.net. Under these low-oxygen conditions, cancer cells undergo metabolic reprogramming to ensure their survival and continued proliferation nih.govresearchgate.net. Malate plays a notable role in enabling cancer cells to adapt to hypoxic conditions. In hypoxic tumors, the TCA cycle can operate in a reverse direction to facilitate lipogenesis and support proliferation promegaconnections.comnih.gov. In this altered pathway, malate serves as a key metabolite that contributes to the synthesis of precursors required for fatty acid production, which is essential for the growth of cancer cells promegaconnections.com. Furthermore, the conversion of malate to pyruvate by malic enzyme generates NADPH, a cofactor crucial for anabolic processes and for managing oxidative stress within the hypoxic tumor environment promegaconnections.com.
Metabolic Engineering and Biotechnological Production of Malic Acid
Strain Development for Enhanced Malic Acid Production
Developing microbial strains with high this compound production capabilities is a crucial aspect of biotechnological production. This involves identifying naturally producing microorganisms, rationally designing genetically modified strains, and employing laboratory evolution strategies. nih.govresearchgate.net
Wild-Type Microorganism Screening and Optimization
Several wild-type microorganisms have been identified as natural producers of this compound, including filamentous fungi, yeasts, and bacteria. nih.gov Notably, some filamentous fungi species, such as Aspergillus and Penicillium, possess the inherent ability to produce significant quantities of this compound from various carbon sources. nih.gov Aspergillus flavus was an early focus, achieving a maximal this compound titer of 113 g/L through process optimization. asm.org However, concerns regarding the production of aflatoxin by A. flavus have led to the exploration of other organisms. asm.orgasm.org
Aspergillus oryzae is considered a promising natural L-malic acid producer for industrial fermentation due to its safety status, robustness, broad substrate utilization, and high production capacity. frontiersin.org Studies comparing wild-type A. oryzae strains, such as NRRL3485 and NRRL3488, have shown varying production rates, with NRRL3488 exhibiting a higher volumetric production rate. asm.org Optimization of cultivation conditions, including nitrogen source and carbon-to-nitrogen ratio, has been shown to influence this compound production in wild-type strains. asm.orgfrontiersin.org For instance, using peptone resulted in a higher final titer (30.27 ± 1.05 g/L) compared to ammonium (B1175870) (22.27 ± 0.46 g/L) in A. oryzae NRRL3488. asm.org
Rhizopus delemar is another fungal species that has shown potential, with a mutant strain producing over 120 g/L this compound from corn straw hydrolysate, achieving a high productivity of 2.03 g/L/h. nih.gov Ustilago trichophora TZ1 has also been identified as an efficient producer from glycerol (B35011), reaching titers of 196 g/L in shake flasks and 195 g/L in fed-batch bioreactors after adaptive laboratory evolution and process optimization. nih.gov
Despite the potential of wild-type strains, their production yield and productivity are often insufficient for large-scale industrial production, necessitating genetic engineering and other strain improvement strategies. nih.govresearchgate.net
Rational Design of Genetically Engineered Strains
Rational design involves targeted genetic modifications to enhance this compound biosynthesis and accumulation. This often focuses on reinforcing desired metabolic pathways, reducing byproduct formation, and improving product export. nih.govsciepublish.comgoogle.com
A key strategy is the enhancement of the reductive TCA (rTCA) pathway, which is a highly efficient route for L-malic acid synthesis. mdpi.comresearchgate.netfrontiersin.org This pathway involves the carboxylation of pyruvate (B1213749) to oxaloacetate, catalyzed by pyruvate carboxylase (PYC), followed by the reduction of oxaloacetate to malate (B86768) by malate dehydrogenase (MDH). mdpi.comresearchgate.net Overexpression of genes encoding these key enzymes has been widely explored. researchgate.netacs.orgfishersci.senih.gov
In Saccharomyces cerevisiae, simultaneous overexpression of pyc2 and a cytosol-localized mdh3 allele improved this compound production to 59 g/L. asm.orgsciepublish.com In Escherichia coli, overexpressing phosphoenolpyruvate (B93156) carboxykinase (pckA), which converts phosphoenolpyruvate to oxaloacetate, increased this compound production. sciepublish.com Rational design in Pichia pastoris has involved systematically evaluating and optimizing this compound accumulation modules and deleting genes related to byproduct formation. researchgate.netresearchgate.net
Beyond core biosynthetic enzymes, engineering transport systems is crucial for efficient this compound production. Overexpression of C4-dicarboxylate transporters, such as SpMAE1 from Schizosaccharomyces pombe or transporters from Aspergillus oryzae, has significantly improved this compound titers in various hosts by facilitating product export. sciepublish.commdpi.comacs.orgnih.gov
Strategies also include minimizing carbon flux towards competing pathways and reducing byproduct accumulation. For example, deleting the oxaloacetate acetylhydrolase gene (oahA) and a citrate (B86180) transporter gene (cexA) in Aspergillus niger prevented oxalate (B1200264) and citrate accumulation, leading to increased this compound production. mdpi.comfrontiersin.org In E. coli, disrupting genes involved in competing pathways, such as pckA or fumarase genes, has been investigated to redirect carbon flux towards malate. sciepublish.comgoogle.commdpi.com
Metabolically engineered strains have achieved significantly higher this compound titers compared to wild-type strains. For instance, an engineered A. oryzae strain produced approximately four-fold higher levels of this compound than the wild type by overexpressing pyruvate carboxylase, malate dehydrogenase, and C4-dicarboxylate transporters. acs.org An engineered A. niger strain reached a titer of 201.24 g/L in fed-batch fermentation by enhancing the rTCA pathway and this compound transport. mdpi.com
Laboratory Evolution Strategies
Adaptive laboratory evolution (ALE) is a powerful technique used to improve microbial strains for desired phenotypes, including enhanced this compound production and tolerance to fermentation conditions. nih.govresearchgate.netsciepublish.com ALE involves culturing microorganisms under specific selective pressures over numerous generations, allowing beneficial mutations to accumulate. nih.govresearchgate.net
ALE has been applied to improve the ability of strains to utilize non-preferred carbon sources for this compound production. nih.gov In Ustilago trichophora TZ1, ALE improved glycerol uptake and L-malic acid synthesis efficiency, leading to substantial increases in growth and production rates. sciepublish.com Following ALE and medium optimization, U. trichophora TZ1 achieved a final L-malic acid titer of 196 g/L. sciepublish.com
ALE can also be used to enhance tolerance to the acidic conditions that can arise during this compound fermentation. An Saccharomyces cerevisiae mutant obtained through ALE exhibited improved low pH this compound tolerance and produced a high titer of L-malic acid without neutralizers. researchgate.net
Laboratory evolution can complement rational design by identifying beneficial genetic changes that are not easily predicted or engineered directly. google.com
Pathway Engineering for Increased Flux
Pathway engineering focuses on modifying and optimizing the metabolic routes within a microorganism to direct a higher flux of carbon towards this compound synthesis. This involves enhancing the primary biosynthetic pathway and overexpressing key enzymes within that pathway. sciepublish.comresearchgate.netacs.orgfishersci.se
Enhancement of Reductive TCA Pathway
The reductive TCA (rTCA) pathway is widely recognized as the most efficient route for L-malic acid production in many microorganisms due to its high theoretical yield and direct conversion steps. mdpi.comresearchgate.netfrontiersin.org Enhancing the flux through this pathway is a primary goal of metabolic engineering for this compound production. nih.govsciepublish.comresearchgate.netfrontiersin.orgacs.orgfishersci.se
The rTCA pathway operates in the cytosol in many organisms and involves the carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase (PYC) and the subsequent reduction of oxaloacetate to malate by malate dehydrogenase (MDH). mdpi.comresearchgate.net Unlike the oxidative TCA cycle, the rTCA pathway can fix CO2, contributing to a higher theoretical yield of this compound from glucose. frontiersin.orgacs.org
Strategies to enhance the rTCA pathway include increasing the expression levels of the genes encoding PYC and MDH, optimizing their enzymatic activity, and ensuring sufficient cofactor availability (e.g., NADH for MDH). researchgate.netacs.orgfishersci.sempg.de Overexpression of native or heterologous pyc and mdh genes has been shown to significantly improve this compound production in various hosts, including Saccharomyces cerevisiae, Aspergillus oryzae, and Aspergillus niger. asm.orgsciepublish.comacs.orgmdpi.comacs.org
In addition to increasing enzyme levels, ensuring an adequate supply of the precursor pyruvate and the cofactor NADH is critical for maximizing rTCA flux. mpg.de Metabolic engineering efforts may involve increasing glycolytic flux to provide more pyruvate or engineering cofactor regeneration systems. acs.orgresearchgate.netmpg.de
Enhancing the rTCA pathway in conjunction with improved this compound transport out of the cell has proven to be a remarkably effective strategy for achieving high this compound titers in yeasts and filamentous fungi. mdpi.commdpi.com
Overexpression of Key Biosynthetic Enzymes
Overexpression of key enzymes in the this compound biosynthetic pathway is a fundamental strategy in metabolic engineering to increase carbon flux towards the desired product. researchgate.netacs.orgfishersci.senih.gov As highlighted in the context of the rTCA pathway, pyruvate carboxylase (PYC) and malate dehydrogenase (MDH) are central enzymes whose increased activity can significantly boost this compound production. researchgate.netacs.orgfishersci.se
Numerous studies have demonstrated the effectiveness of overexpressing pyc and mdh genes from various sources in different host organisms. For example, overexpressing pyc2 and mdh3 in Saccharomyces cerevisiae led to improved this compound production. asm.orgsciepublish.com In Aspergillus oryzae, overexpression of native pyc and mdh genes increased the this compound titer. acs.org Overexpression of pyc from Aspergillus oryzae in Trichoderma reesei also significantly increased this compound production. acs.org
The choice of the source organism for the overexpressed enzyme can also impact production. Screening optimal gene sources and selecting proper isozymes with desired properties, such as improved catalytic efficiency or reduced susceptibility to inhibition, are important considerations. sciepublish.com For instance, a cytosol-localized MDH isozyme was found to be more effective for cytoplasmic this compound production in S. cerevisiae. asm.orgsciepublish.com
Beyond PYC and MDH, overexpression of enzymes involved in precursor supply, such as those in the glycolytic pathway, can also enhance this compound production by increasing the availability of pyruvate. acs.orgfrontiersin.orgresearchgate.net Overexpression of glucose transporters can also improve substrate uptake, further supporting high production rates. acs.orgfrontiersin.org
Overexpression strategies are often combined with other metabolic engineering approaches, such as the deletion of competing pathways and the enhancement of product export, to achieve maximal this compound titers and yields. mdpi.comfrontiersin.orgmdpi.com
Data Table: Examples of this compound Production by Engineered Microorganisms
| Microorganism | Engineering Strategy | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |
| Saccharomyces cerevisiae | Overexpression of pyc2, cytosol-localized mdh3, and malate transporter (SpMAE1) | 59 | 0.42 | - | asm.orgsciepublish.com |
| Escherichia coli | Overexpression of pckA | 9.25 | - | - | sciepublish.com |
| Aspergillus oryzae | Overexpression of pyc, mdh, and C4-dicarboxylate transporters | 154 | - | - | acs.org |
| Aspergillus niger | Enhancement of rTCA pathway and this compound transport, oahA and cexA deletion | 201.24 | 1.27 | 0.93 | mdpi.com |
| Ustilago trichophora TZ1 | Adaptive laboratory evolution and process optimization | 196 | 0.82 | 0.39 | nih.gov |
| Trichoderma reesei | Heterologous expression of C4-dicarboxylate transporter and overexpression of pyc | 220.5 | 1.15 g/g | 1.15 | acs.org |
Note: Yields and productivities may vary depending on fermentation conditions and substrate.
Redirecting Carbon Flow from Competing Pathways
Redirecting carbon flow is a crucial strategy to maximize this compound production by channeling metabolic intermediates away from competing pathways. Several metabolic routes can divert carbon away from malate synthesis, including the oxidative TCA cycle, fermentation pathways producing other organic acids, and pathways leading to biomass formation. frontiersin.orgsciepublish.combiorxiv.org
Engineering efforts often focus on reinforcing the reductive TCA pathway, considered the most carbon-efficient route for malate synthesis with a theoretical yield of 2 mol malate per mol glucose when starting from glycolysis and fixing CO2. acs.orgnih.gov This contrasts with the oxidative TCA cycle, which has a theoretical yield limited to 1 mol/mol glucose due to decarboxylation steps. frontiersin.orgbiorxiv.org
In Escherichia coli, which lacks pyruvate carboxylase, boosting the conversion of PEP into OAA by overexpressing ppc or pck genes, followed by reduction to this compound, is a common strategy. frontiersin.orgsciepublish.com Disruption of pck in E. coli has been shown to dramatically decrease this compound production. frontiersin.org
In filamentous fungi and yeasts, while the rTCA pathway is often engineered, the glyoxylate (B1226380) pathway can also contribute to malate synthesis, although its theoretical yield from glucose is lower (1 mol/mol glucose) due to carbon loss as CO2. frontiersin.org
Modulation of Glycolytic Flux
Modulating glycolytic flux is essential to ensure a sufficient supply of pyruvate, a key precursor for this compound synthesis via the rTCA pathway. frontiersin.orgnih.gov Increasing the metabolic flux through glycolysis can provide more precursors for malate production when combined with other genetic modifications. frontiersin.org
Studies in Aspergillus oryzae have identified phosphofructokinase (Pfk) as a potential rate-limiting enzyme for L-malate production. frontiersin.org Overexpression of pfk can enhance glycolytic flux. frontiersin.org Similarly, in Aspergillus niger, enhancing glycolytic flux by overexpressing genes encoding glucose transporter (MstC) and key glycolytic enzymes like hexokinase (HxkA), 6-phosphofructo-2-kinase (PfkA), and pyruvate kinase (PkiA) significantly increased this compound production. nih.govresearchgate.net
Increasing glycolytic flux has been shown to improve citric acid production, providing a basis for enhanced this compound production when combined with other modifications. frontiersin.org
Optimization of this compound Transport Systems
Overexpression of Efflux Transporters
Overexpression of C4-dicarboxylate transporters has been demonstrated as an effective strategy to enhance this compound efflux and improve production titers in various microorganisms. frontiersin.orgsciepublish.combiorxiv.orgchalmers.sefrontiersin.org
In Aspergillus niger, the insertion of the this compound transporter gene c4t318 from Aspergillus oryzae, combined with other modifications, led to a significant increase in this compound titer. frontiersin.org The native C4-dicarboxylate transport protein Dct1 in A. niger has also been identified as a major this compound transporter. mdpi.com Overexpression of a native putative C4-dicarboxylate transporter, DctA, in Aspergillus nidulans is also being explored for its potential to elevate L-malic acid production. mdpi.com
Heterologous overexpression of C4-dicarboxylate transporters from species like Aspergillus oryzae and Schizosaccharomyces pombe has initiated and improved L-malic acid production in organisms like Trichoderma reesei. acs.orgresearchgate.net Overexpression of transporters such as DctA from Bacillus subtilis, PAO1 from Pseudomonas aeruginosa, SpMAE1 from Schizosaccharomyces pombe, and AoMAE from Aspergillus oryzae has resulted in elevated production of C4-dicarboxylic acids, including this compound, in various microbial cell factories. researchgate.net
Modifying malate transporters, such as introducing point mutations, can also improve transport efficiency and lead to increased this compound accumulation. mdpi.com
Strategies for Intracellular Accumulation
While efflux is generally desired for high production, strategies for managing intracellular accumulation might be relevant in specific contexts, such as when aiming for very high intracellular concentrations for downstream processing or when efflux is coupled with specific metabolic states. However, the primary focus in enhancing microbial this compound production is typically on facilitating efficient export to alleviate feedback inhibition. Research findings predominantly highlight the importance of efflux transporters for achieving high extracellular titers. frontiersin.orgsciepublish.combiorxiv.orgchalmers.sefrontiersin.org
Byproduct Pathway Knockout Strategies
Eliminating or reducing the production of competing byproducts is essential for increasing the purity and yield of this compound and simplifying downstream processing. frontiersin.orgsciepublish.combiorxiv.orgfrontiersin.orgresearchgate.net Microbial fermentation for this compound production is often accompanied by the accumulation of other organic acids. frontiersin.org
Elimination of Competing Organic Acid Production
Competing organic acids commonly produced during this compound fermentation include fumaric acid, succinic acid, lactic acid, formic acid, citric acid, and acetic acid. frontiersin.orgsciepublish.com Knocking out genes encoding enzymes involved in the biosynthesis of these byproducts can effectively redirect carbon flux towards this compound. sciepublish.com
For example, in E. coli, sequential knockout of genes like frdBC (fumarate reductase), fumB, and fumAC (fumarase) has been shown to decrease succinate (B1194679) accumulation and increase L-malic acid titer. sciepublish.com Deletion of malic enzyme genes (scfA and maeB) in E. coli has almost completely eliminated pyruvate production and further increased this compound production. frontiersin.org However, additional deletion of fumarase genes (fumABC) in E. coli increased this compound titer but unexpectedly led to a large increase in lactate (B86563) production. frontiersin.org Inactivation of mixed-acid fermentation pathways by deleting genes such as ackA, pta, poxB, ldhA, and adhE, involved in acetic acid, lactic acid, and ethanol (B145695) formation, is also a common strategy in E. coli. mdpi.com
In Aspergillus niger, disruption of cexA, a gene encoding a citric acid transporter, abolished citric acid accumulation, although this initially decreased this compound production, highlighting the interconnectedness of metabolic pathways. nih.govresearchgate.net However, subsequent enhancement of glycolytic flux in the cexA-deficient strain restored and significantly increased this compound production while maintaining the elimination of citric acid byproduct. nih.govresearchgate.net Deletion of the oxaloacetate acetylhydrolase gene (oahA) in A. niger has also been successful in eliminating oxalate accumulation, although citric acid might still be produced. frontiersin.org
In Myceliophthora thermophila, strategies to eliminate byproduct accumulation include shifting metabolic flux away from mitochondrial metabolism by deleting mitochondrial carriers of pyruvate and malate, which reduced succinic acid accumulation. researchgate.net Accelerating the import of cytosolic succinic acid into mitochondria for consumption further decreased succinic acid formation. nih.gov
Table: Examples of Byproduct Pathway Knockouts and Their Impact on this compound Production
| Microorganism | Gene(s) Knocked Out | Targeted Byproduct(s) | Effect on Byproduct Accumulation | Effect on this compound Production | Source |
| Escherichia coli | frdBC, fumB, fumAC | Succinate, Fumarate (B1241708) | Decreased | Increased | sciepublish.com |
| Escherichia coli | scfA, maeB | Pyruvate | Almost eliminated | Increased | frontiersin.org |
| Aspergillus niger | cexA | Citric Acid | Abolished | Initially decreased, then increased with other modifications | nih.govresearchgate.net |
| Aspergillus niger | oahA | Oxalate | Eliminated | Increased (with other modifications) | frontiersin.org |
| Myceliophthora thermophila | Mitochondrial carriers of pyruvate and malate | Succinate | Reduced | Increased | researchgate.net |
Table: this compound Production in Metabolically Engineered Microorganisms
| Microorganism | Engineering Strategy | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Source |
| Aspergillus niger | Deletion of oahA, overexpression of pyc, mdh3, and c4t318 | 201.24 | 1.27 | 0.93 | frontiersin.orgnih.gov |
| Aspergillus niger | Disruption of cexA, overexpression of mstC, hxkA, pfkA, pkiA | 201.13 | 1.64 | - | nih.govresearchgate.net |
| Aspergillus oryzae | Overexpression of pfk and other genes | 165 | 0.68 | 1.38 | frontiersin.org |
| Myceliophthora thermophila | Redox engineering, deletion of NADH-consuming pathways, and other modifications | 182.7 | - | - | researchgate.netnih.gov |
| Saccharomyces cerevisiae | Engineering of pyruvate carboxylation, OAA reduction, and malate export | 59 | 0.42 | - | nih.gov |
| Escherichia coli | Knockouts in byproduct pathways (frdBC, fumB, fumAC), overexpression of pyc and mdh | 7.78 | - | - | sciepublish.com |
| Pichia kudriavzevii | Overexpression of pyc and mdh from A. oryzae, introduction of soluble pyridine (B92270) nucleotide transhydrogenase SthA | 43.8 | - | - | sciepublish.comnih.gov |
Utilization of Renewable Feedstocks
The utilization of renewable feedstocks is a key aspect of sustainable biotechnological production of this compound. bohrium.comsci-hub.se This approach reduces reliance on fossil resources and aligns with the principles of a bio-based economy. sci-hub.sewalshmedicalmedia.com Various renewable carbon sources have been explored for microbial this compound fermentation. bohrium.comsci-hub.se
Conversion of Glucose and Other Sugars
Glucose and other sugars are common renewable feedstocks for microbial this compound production. nih.govfrontiersin.org Several microorganisms, including filamentous fungi, yeasts, and bacteria, can produce this compound from glucose. nih.gov Wild-type filamentous fungi such as Aspergillus and Penicillium have demonstrated the ability to produce significant quantities of this compound from glucose and other carbon sources. nih.govresearchgate.net For example, Zygosaccharomyces rouxii V19, isolated from high-sugar fermented foods, was able to produce 74.90 g/L of this compound from 193 g/L glucose. nih.gov Penicillium species like P. viticola 152 and P. sclerotiorum K302 have also shown high this compound production from glucose, reaching titers up to 131 g/L. nih.gov
Metabolically engineered strains of industrial microorganisms such as Saccharomyces cerevisiae and Escherichia coli have also been developed for this compound production from carbohydrate sources like glucose. frontiersin.orgmdpi.com An engineered S. cerevisiae strain produced up to 59 g/L of malate from glucose in shake flask cultures, and optimization in bioreactors further increased the yield. nih.gov An engineered E. coli strain achieved a this compound yield of 0.94 mol/mol from glucose aerobically, close to the theoretical maximum. mdpi.com
Valorization of Biofuel-Related Coproducts (e.g., crude glycerol, thin stillage)
Studies have shown that Aspergillus species can synthesize this compound from thin stillage. nih.govwalshmedicalmedia.comproquest.comnih.gov Aspergillus niger strains ATCC 9142 and ATCC 10577 achieved this compound titers of 17 and 19 g/L, respectively, when using thin stillage as a substrate. nih.govnih.gov These strains demonstrated high this compound yields from the glucose and glycerol present in thin stillage. proquest.comresearchgate.net
Crude glycerol has also been successfully utilized by various microorganisms for this compound production. nih.govbohrium.comresearchgate.netwalshmedicalmedia.com Aspergillus niger strains have been investigated for this compound production from crude glycerol, with one strain producing 23 g/L this compound. nih.gov Metabolically engineered Aspergillus niger strains have shown even higher titers, reaching up to 77.38 g/L and, after further optimization, 96.24 g/L from crude glycerol. nih.gov The yeast Yarrowia lipolytica has also been explored for crude glycerol valorization, producing this compound alongside citric acid in fed-batch fermentation. researchgate.netacs.orgx-mol.com Ustilago trichophora is another fungus capable of producing this compound from crude glycerol. researchgate.netproquest.com
Bioconversion of Lignocellulosic Biomass
Lignocellulosic biomass, an abundant and inexpensive renewable resource, is a promising feedstock for this compound production. researchgate.netwalshmedicalmedia.comnih.gov It primarily consists of cellulose (B213188), hemicellulose (mainly xylan), and lignin. nih.gov Converting lignocellulosic biomass to fermentable sugars requires pretreatment and enzymatic hydrolysis steps. nih.govhua.gr
Some microorganisms can directly utilize components of lignocellulosic biomass or hydrolysates for this compound production. researchgate.netwalshmedicalmedia.com A metabolically engineered strain of the bacterium Thermobifida fusca has been shown to ferment cellulose and treated lignocellulosic biomass into this compound. researchgate.netwalshmedicalmedia.com Fungal bioconversion of agricultural biomass converted to syngas or biooil is also being explored. researchgate.netproquest.com Additionally, certain strains of Aureobasidium pullulans can produce polythis compound from agricultural biomass, which can then be hydrolyzed to this compound. researchgate.netwalshmedicalmedia.comproquest.com Recent work has demonstrated the bioconversion of untreated corn hull, a type of lignocellulosic biomass, into L-malic acid using a combination of enzymatic hydrolysis and fermentation by Acetobacter tropicalis. nih.govnih.gov This process achieved a high L-malic acid titer of 77.09 g/L from xylose derived from corn hull. nih.gov
Bioreactor Design and Process Parameter Optimization
Bioreactor design and the optimization of process parameters are critical for maximizing this compound yield and productivity in microbial fermentation. mdpi.comresearchgate.net Key parameters include temperature, dissolved oxygen levels, substrate concentration, feeding strategies, agitation, aeration, and pH. mdpi.comresearchgate.net
Optimizing these parameters can significantly improve fermentation performance. For instance, in the production of C4 dicarboxylic acids by an engineered Saccharomyces cerevisiae strain, pH, CO2 and O2 levels, and calcium concentration were identified as key parameters in bioreactor cultures. nih.gov Optimization of these parameters led to a 19% increase in malate yield on glucose compared to shake flask experiments. nih.gov Process optimization for this compound production from crude glycerol using Aspergillus niger has also been shown to increase titers and productivity. nih.govresearchgate.net
pH Control and Neutralizing Agents
Maintaining an optimal pH is crucial for efficient microbial this compound production, as it affects enzyme activity, cell growth, and product accumulation. nih.govhua.grnih.gov As organic acids are produced, the pH of the fermentation broth tends to decrease, which can inhibit microbial activity. nih.govnih.gov Therefore, pH control through the addition of neutralizing agents is often necessary. nih.govmdpi.com
Calcium carbonate (CaCO3) is a commonly used neutralizing agent in acid-forming microbial processes due to its abundance, low cost, and ability to maintain the pH around neutral (approximately 6.5). mdpi.com The use of CaCO3 has been shown to result in significantly higher yields, titers, and productivities in this compound production by Rhizopus species compared to other neutralizing agents like calcium hydroxide, sodium carbonate, sodium bicarbonate, and sodium hydroxide. mdpi.com CaCO3 not only neutralizes the acid but can also serve as a source of CO2, which is required for this compound production via the reductive TCA pathway. up.ac.za However, using CaCO3 can lead to the formation of calcium malate, requiring additional downstream processing steps for this compound recovery. up.ac.za Alternative pH control strategies, such as using acetic acid as a pH controlling agent and simultaneous substrate supply, have also been explored. nih.gov
Compound Table
| Compound Name | PubChem CID |
| This compound | 525 nih.govmetabolomicsworkbench.org |
| Glucose | 5793 guidetopharmacology.orgscilit.comdsmz.denih.gov |
| Glycerol | 753 fishersci.itaua.grnih.gov |
| Pyruvate | 1060 [Search needed] |
| Oxaloacetate | 970 [Search needed] |
| Fumarate | 444542 [Search needed] |
| Acetic acid | 176 [Search needed] |
| Citric acid | 311 [Search needed] |
| Xylose | 6998 [Search needed] |
| Cellulose | 457869 [Search needed] |
| Lignin | 1135 [Search needed] |
| Polythis compound | 16214850 [Search needed] |
| Thin stillage | N/A (Mixture) |
| Crude glycerol | N/A (Mixture) |
This compound, a C4 dicarboxylic acid, holds significant promise as a building block chemical in the transition towards a bio-based economy. nih.govbohrium.comsci-hub.se Beyond its traditional uses in the food, chemical, and medical sectors, biotechnological production of L-malic acid from renewable resources is gaining traction as a sustainable alternative to conventional petrochemical synthesis. nih.govsci-hub.se This approach offers the distinct advantage of yielding enantiopure L-malic acid. bohrium.comsci-hub.se The microbial synthesis of this compound is intricately linked to central metabolic pathways, notably the tricarboxylic acid (TCA) cycle, and can proceed via oxidative or reductive routes, as well as the glyoxylate pathway. sci-hub.seresearchgate.netresearchgate.net The reductive TCA pathway is particularly noteworthy for its high theoretical yield. researchgate.net
Utilization of Renewable Feedstocks
A cornerstone of sustainable this compound production is the utilization of renewable feedstocks, which reduces dependence on finite fossil resources. bohrium.comsci-hub.se A variety of renewable carbon sources have been investigated for microbial this compound fermentation. bohrium.comsci-hub.se
Conversion of Glucose and Other Sugars
Glucose and other simple sugars are widely explored renewable substrates for microbial this compound production. nih.govfrontiersin.org Numerous microorganisms, including filamentous fungi, yeasts, and bacteria, are capable of converting glucose into this compound. nih.gov Certain wild-type filamentous fungi, such as Aspergillus and Penicillium species, are recognized for their natural ability to produce substantial quantities of this compound from glucose and other carbon sources. nih.govresearchgate.net For instance, Zygosaccharomyces rouxii V19 has been reported to produce 74.90 g/L of this compound from 193 g/L glucose. nih.gov High this compound titers, up to 131 g/L, have been achieved with Penicillium species utilizing glucose. nih.gov
Metabolic engineering has enabled the use of industrial workhorses like Saccharomyces cerevisiae and Escherichia coli for this compound production from carbohydrates. frontiersin.orgmdpi.com An engineered S. cerevisiae strain demonstrated a malate yield of 0.48 ± 0.01 mol/mol glucose in bioreactors after process optimization, representing a 19% increase compared to shake flask cultures. nih.gov An engineered E. coli strain achieved an impressive aerobic this compound yield of 0.94 mol/mol glucose, approaching the theoretical maximum. mdpi.com
Valorization of Biofuel-Related Coproducts (e.g., crude glycerol, thin stillage)
Biofuel production generates significant quantities of coproducts, such as crude glycerol from biodiesel synthesis and thin stillage from corn ethanol production. These low-value streams represent attractive, inexpensive renewable feedstocks for microbial this compound production, contributing to the concept of a circular bioeconomy. bohrium.comresearchgate.netwalshmedicalmedia.comproquest.comresearchgate.net
Aspergillus species have shown efficacy in converting thin stillage into this compound. nih.govwalshmedicalmedia.comproquest.comnih.gov Specifically, Aspergillus niger strains ATCC 9142 and ATCC 10577 yielded 17 g/L and 19 g/L of this compound, respectively, from thin stillage, demonstrating high yields based on the glucose and glycerol content in the stillage. nih.govproquest.comnih.govresearchgate.net
Crude glycerol has also proven to be a viable substrate for this compound production by various microorganisms. nih.govbohrium.comresearchgate.netwalshmedicalmedia.com Aspergillus niger strains have been investigated, with one strain producing 23 g/L this compound from crude glycerol. nih.gov Metabolic engineering of Aspergillus niger has further boosted production, reaching titers of 77.38 g/L and, subsequently, 96.24 g/L from crude glycerol through process optimization. nih.govresearchgate.net The yeast Yarrowia lipolytica has also been explored for its ability to valorize crude glycerol into this compound, alongside citric acid, in fed-batch fermentation. researchgate.netacs.orgx-mol.com Ustilago trichophora is another fungal species reported to produce this compound from crude glycerol. researchgate.netproquest.com
Bioconversion of Lignocellulosic Biomass
Lignocellulosic biomass, an abundant and cost-effective renewable resource, presents a significant opportunity for sustainable this compound production. researchgate.netwalshmedicalmedia.comnih.gov Composed primarily of cellulose, hemicellulose (xylan), and lignin, its conversion into fermentable sugars typically involves pretreatment and enzymatic hydrolysis. nih.govhua.gr
Certain microorganisms can directly utilize components or hydrolysates of lignocellulosic biomass for this compound synthesis. researchgate.netwalshmedicalmedia.com A metabolically engineered strain of the thermophilic bacterium Thermobifida fusca has demonstrated the ability to ferment cellulose and treated lignocellulosic biomass into this compound. researchgate.netwalshmedicalmedia.com Fungal bioconversion of agricultural biomass-derived syngas or biooil is also under investigation. researchgate.netproquest.com Furthermore, some Aureobasidium pullulans strains can produce polythis compound from agricultural biomass, which can then be hydrolyzed to yield this compound. researchgate.netwalshmedicalmedia.comproquest.com Recent research highlights the successful bioconversion of untreated corn hull into L-malic acid using a combination of enzymatic hydrolysis by a xylanolytic enzyme and fermentation by Acetobacter tropicalis. nih.govnih.gov This process achieved a notable L-malic acid titer of 77.09 g/L from xylose derived from corn hull. nih.gov
Bioreactor Design and Process Parameter Optimization
Effective bioreactor design and meticulous optimization of process parameters are paramount for achieving high yields and productivities in microbial this compound fermentation. mdpi.comresearchgate.net Critical parameters include temperature, dissolved oxygen levels, substrate concentration, feeding strategies, agitation, aeration, and pH. mdpi.comresearchgate.net
Optimizing these parameters can lead to substantial improvements in fermentation performance. For an engineered Saccharomyces cerevisiae strain producing C4 dicarboxylic acids, pH, CO2 and O2 concentrations, and calcium levels were identified as key parameters in bioreactors. nih.gov Optimization resulted in a 19% enhancement in malate yield on glucose. nih.gov Similarly, process optimization has been shown to increase titers and productivity in this compound production from crude glycerol using Aspergillus niger. nih.govresearchgate.net
pH Control and Neutralizing Agents
Maintaining an optimal pH is essential for efficient microbial this compound production, as it directly influences microbial physiology, enzyme activity, and product accumulation. nih.govhua.grnih.gov The production of organic acids naturally lowers the fermentation broth pH, which can become inhibitory to the microorganisms. nih.govnih.gov Consequently, controlling the pH through the addition of neutralizing agents is a common practice. nih.govmdpi.com
Calcium carbonate (CaCO3) is a widely used neutralizing agent in fermentations producing organic acids due to its availability, low cost, and ability to buffer the pH around neutrality (approximately 6.5). mdpi.com Studies have indicated that using CaCO3 leads to significantly higher yields, titers, and productivities in this compound production by Rhizopus species compared to other neutralizing agents. mdpi.com Beyond its neutralizing capacity, CaCO3 can also supply CO2, a necessary substrate for this compound production via the reductive TCA pathway. up.ac.za However, the use of CaCO3 can result in the formation of calcium malate, necessitating additional downstream processing for this compound recovery. up.ac.za Alternative strategies, such as employing acetic acid for simultaneous pH control and substrate feeding, have also been explored. nih.gov
Aeration and Stirring Conditions
Aeration and stirring play crucial roles in microbial fermentation processes, impacting oxygen availability, nutrient distribution, and the morphology of filamentous microorganisms used for this compound production mdpi.comd-nb.info. Adequate aeration is essential for aerobic respiration and metabolic pathways involved in this compound biosynthesis, particularly those involving CO₂ fixation kit.edu. Stirring ensures proper mixing of the culture medium, facilitating mass transfer of nutrients and oxygen to the microbial cells and preventing settling mdpi.comd-nb.info.
Studies on Aspergillus oryzae have demonstrated the significant influence of stirrer speed on this compound production, particularly when using acetate (B1210297) as a carbon source d-nb.info. Increasing the stirrer velocity from 300 rpm to 600 rpm in 2.5-L bioreactor fermentations led to a considerable improvement in this compound production d-nb.infonih.gov. This increase in agitation velocity induced a change in the morphology of A. oryzae from filamentous to pelleted, which is considered a primary reason for enhanced acid production d-nb.info. The formation of smaller and more compact biomass pellets at higher stirrer speeds is attributed to increased shear forces d-nb.info.
However, excessive shear stress caused by stirring can potentially have negative effects, such as increased outgassing of CO₂ and potential damage to filamentous biomass mdpi.com. The optimal conditions for aeration and stirring are often strain-specific and depend on the bioreactor configuration and the chosen medium composition mdpi.comnih.gov. For instance, in one study using A. oryzae in a 2.7-liter bioreactor with a 2-liter working volume, the stirrer speed was set to 950 rpm and the aeration rate to 1 volume of gas per volume of fermentation broth per minute (vvm) nih.gov. Another study utilizing A. oryzae in 2.5-L bioreactors maintained a stirrer velocity of 600 rpm and an aeration rate of 0.5 vvm d-nb.infonih.gov.
Gas transfer limitations, potentially linked to insufficient aeration or ineffective stirring, can lead to the accumulation of byproducts like pyruvic acid, suggesting that A. oryzae may experience oxygen limitation under certain conditions mdpi.com. Therefore, optimizing aeration and stirring is critical for maximizing this compound yield and productivity and minimizing byproduct formation.
Fed-Batch and Continuous Fermentation Strategies
Different fermentation strategies, including batch, fed-batch, and continuous cultivation, are employed for the biotechnological production of this compound, each offering distinct advantages and challenges fraunhofer.denih.govfrontiersin.org.
Batch fermentation is a simpler mode of operation, but it can be limited by substrate inhibition at high initial concentrations and product inhibition as this compound accumulates nih.govfrontiersin.org. Prolonged cultivation in batch processes can also lead to this compound consumption by the microorganism nih.gov.
Fed-batch fermentation involves the gradual addition of substrate to the bioreactor during the cultivation, which helps to maintain substrate concentration at optimal levels, avoid inhibition, and extend the production period nih.govfrontiersin.org. This strategy has been shown to increase the maximum this compound concentration and extend the production time compared to batch processes frontiersin.orgresearchgate.net. For example, a fed-batch process with a modified strain of A. oryzae achieved a maximum L-malic acid concentration of 165 g/L in 120 hours, with a productivity of 1.38 g/L/h, significantly higher than the 73 g/L obtained in a batch process nih.gov. Another study using a pH-coupled feeding strategy with acetic acid in a fed-batch fermentation of A. oryzae resulted in a this compound concentration of 29.53 ± 1.82 g/L after 264 hours, a 5.3-fold increase compared to the batch process without pH control d-nb.inforesearchgate.net.
However, productivity can sometimes decrease during fed-batch processes, potentially due to factors like the gradual dissolution of neutralizing agents like CaCO₃ or other physiological changes in the culture frontiersin.orgresearchgate.net. Maintaining a constant pH and substrate concentration in a controlled fed-batch environment is crucial for optimizing production d-nb.inforesearchgate.net.
Repeated-batch cultivation, a semi-continuous strategy, involves periodically removing a portion of the culture broth and replacing it with fresh medium. This approach can help to maintain high production rates over extended periods by preventing the accumulation of inhibitory products and replenishing nutrients nih.govfrontiersin.org. Continuous this compound production has been achieved over multiple cycles in repeated-batch cultivations, demonstrating its potential for prolonged operation kit.edunih.gov. One study reported producing up to 178 g/L L-malic acid in repeated-batch cultivation with A. oryzae, with a maximum productivity of 0.90 ± 0.05 g/L/h, more than double that of the batch process kit.edunih.gov. Regular additions of calcium carbonate and nitrogen supplementation were found to be essential for prolonged production in repeated-batch cultures kit.edunih.gov.
The choice of fermentation strategy significantly impacts the final this compound titer, yield, and productivity, and optimization is often required to maximize the efficiency of the process for specific strains and substrates nih.govfrontiersin.org.
Here is a data table summarizing some research findings on this compound production using different fermentation strategies:
| Microorganism | Substrate | Fermentation Strategy | Titer (g/L) | Productivity (g/L/h) | Yield (g/g or mol/mol) | Notes | Source |
| Ustilago trichophora TZ1 | Glycerol | Fed-batch | 195 | 0.74 | 0.43 g/g | Within 264 h in bioreactor. nih.gov | nih.gov |
| Rhizopus delemar HF-121 | Corn straw hydrolysate | Pilot-scale fermenter | >120 | 2.03 | - | Highest reported productivity. nih.gov | nih.gov |
| Penicillium sp. | Glucose | - | 131 | 1.36 | 1.34 mol/mol glucose | Highest production using Penicillium. nih.gov | nih.gov |
| Modified A. niger | Glucose | Fed-batch | Up to 201 | 1.05 | 1.64 mol/mol | High titer and yield. nih.gov | nih.gov |
| A. oryzae | Glucose | Batch | 73 | - | - | Glucose depletion after 60 h. nih.gov | nih.gov |
| Modified A. oryzae | Glucose | Fed-batch | 165 | 1.38 | - | High titer and productivity. nih.gov | nih.gov |
| A. oryzae DSM 1863 | Glucose | Repeated-batch | Up to 178 | 0.90 ± 0.05 (max) | - | Over six exchange cycles, 19 days total. kit.edunih.gov | kit.edunih.gov |
| A. oryzae DSM 1863 | Acetate | Batch | ~8.4 | - | - | Limited by substrate inhibition. d-nb.info | d-nb.info |
| A. oryzae DSM 1863 | Acetate | Fed-batch (pH-coupled) | 29.53 ± 1.82 | 0.112 ± 0.007 | 0.29 ± 0.01 g/g | 5.3-fold increase vs batch. d-nb.inforesearchgate.net | d-nb.inforesearchgate.net |
Production of Poly(beta-L-malic acid) as a Precursor
Poly(beta-L-malic acid) (PMLA), also referred to as poly(this compound) (PMA), is a biodegradable and biocompatible polyester (B1180765) composed of L-malic acid monomers linked by ester bonds between the hydroxyl and β-carboxyl groups nih.govsci-hub.seoup.comdovepress.commdpi.com. Only β-PMLA is naturally produced by certain microorganisms, notably Aureobasidium pullulans and Physarum polycephalum nih.govoup.com.
PMLA can serve as a precursor for L-malic acid production through hydrolysis nih.govsemanticscholar.orgresearchgate.net. This process involves breaking down the polymer chains to release the individual L-malic acid monomers nih.govsemanticscholar.org. Researchers have explored producing this compound through the hydrolysis of PMA synthesized by microorganisms nih.govresearchgate.net. For instance, 144.2 g/L of L-malic acid was obtained following the purification and hydrolysis of 123.7 g/L of PMA produced by fed-batch fermentation using immobilized cells in a fibrous-bed bioreactor nih.gov. Acid hydrolysis of PMA at 85 °C using 2 M sulfuric acid has been shown to yield pure this compound researchgate.net.
The biosynthesis of PMLA in microorganisms is primarily linked to metabolic pathways such as the TCA cycle, the glyoxylate pathway, and CO₂ fixation pathways, all of which are related to the malate precursor nih.govmdpi.com. Microbial production of PMLA offers an eco-friendly and biodegradable alternative to chemical synthesis mdpi.com. Different substrates and fermentation methods can influence PMLA production by strains like Aureobasidium melanogenum mdpi.com. Studies have investigated the influence of various substrates, including glucose, potassium acetate, corn steep liquor, and metal salts, on PMLA production mdpi.com.
Advanced Analytical Methodologies for Malic Acid Research
Spectroscopic Techniques
Spectroscopic methods are instrumental in probing the molecular structure and concentration of malic acid. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can obtain detailed information about its chemical environment and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.
In ¹H NMR studies, the this compound spectrum typically presents as an ABX system, corresponding to the two methylene protons (H-3) and the single methine proton (H-2). The chemical shifts and coupling constants of these protons are sensitive to factors such as the solvent, pH, and chelation with metal ions. For instance, in aqueous solutions, the geometry of the malate (B86768) ion can be inferred from the proton coupling constants. Studies have reported that in the 1:1 Zn(II)-malate complex, the conformation where the hydroxyl and the adjacent carboxyl group are trans to each other becomes the most populated form. tandfonline.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the two carboxyl carbons, the hydroxyl-bearing methine carbon, and the methylene carbon. The precise chemical shifts can vary depending on the experimental conditions.
Typical NMR Chemical Shifts (δ) for this compound
| Nucleus | Atom Position | Chemical Shift (ppm) in D₂O | Chemical Shift (ppm) in DMSO-d₆ |
|---|---|---|---|
| ¹H | H-2 (CH-OH) | ~4.60 | ~4.27 |
| H-3a (CH₂) | ~2.91 | ~2.62 | |
| H-3b (CH₂) | ~2.86 | ~2.46 | |
| ¹³C | C-1 (COOH) | ~183.8 / 182.6 | Data not specified in search results |
| C-2 (CH-OH) | ~70.8 | ||
| C-3 (CH₂) | ~45.4 | ||
| C-4 (COOH) | ~183.8 / 182.6 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the determination of this compound in complex samples such as biological fluids, foods, and beverages. creative-proteomics.comnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
For this compound analysis, reverse-phase chromatography is often employed. The detection is typically performed using an electrospray ionization (ESI) source, usually in negative ion mode. In this mode, this compound is readily detected as the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 133. researchgate.net This molecular ion is used for quantification.
Tandem mass spectrometry (MS/MS) can be used for confirmation and enhanced specificity. By inducing fragmentation of the precursor ion (m/z 133), characteristic product ions are generated. For instance, a common fragment ion observed for this compound corresponds to m/z 115, resulting from the loss of a water molecule (H₂O). Another significant fragment is observed at m/z 71. researchgate.net
LC-MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ (m/z) | 133 |
| Key Fragment Ion (m/z) | 115 ([M-H-H₂O]⁻) |
| Confirmation Ion (m/z) | 71 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile compound suitable for GC analysis. uah.edu
Common derivatization procedures include silylation, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or esterification to produce butyl or methyl esters. nih.govajevonline.orgresearchgate.net After derivatization, the resulting volatile compound can be separated by the gas chromatograph and detected by the mass spectrometer. Incomplete silylation of the hydroxyl group can lead to thermal decomposition during analysis. researchgate.net
The mass spectrum of derivatized this compound provides a characteristic fragmentation pattern that is used for identification and quantification. For trimethylsilyl (TMS) derivatives of this compound, key fragment ions can be identified, and their origins traced back to the carbon backbone of the molecule. nih.gov
GC-MS Analysis of this compound
| Parameter | Description |
|---|---|
| Derivatization | Required to increase volatility. Common methods include silylation (e.g., TMS derivatives) and esterification. uah.edunih.gov |
| Key Fragment Ions (TMS-derivative) | [M-15]⁺ (loss of CH₃), [M-117]⁺ (loss of C4 and its TMS group). nih.gov |
| Application | Quantification of this compound in various matrices, including wine and biological samples. ajevonline.orgresearchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.
The IR spectrum of this compound shows characteristic absorption bands. A very broad band is typically observed in the 3800–1800 cm⁻¹ region, which is assigned to the O-H stretching of hydrogen-bonded carboxylic acid and alcohol groups. researchgate.netacs.orgacs.org The C=O stretching vibration of the carboxylic acid groups gives rise to a strong, sharp band around 1719-1720 cm⁻¹. acs.orgacs.orgresearchgate.net
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a variant of IR spectroscopy that can be used for solid samples. Near-Infrared (NIR) spectroscopy, which analyzes the 12500–4000 cm⁻¹ region, has also been applied to the analysis of this compound, particularly for the non-destructive measurement of acidity in fruits. nih.govresearchgate.net Studies have identified important wavelengths for pH measurement in aqueous solutions of this compound at 918–925 nm and 990–996 nm. nih.gov
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3800–1800 (broad) | O-H Stretch | Carboxylic acid and Alcohol (H-bonded) |
| 2930 and 2580 | O-H Stretch | Strong hydrogen bonds |
| 1719 | C=O Stretch | Carboxylic acid |
| 1272 | C-O Stretch | Carboxylic acid |
Chromatographic Techniques
Chromatographic techniques are essential for separating this compound from other components in a mixture, which is a critical step before its quantification and identification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of this compound in various samples, particularly in the food and beverage industry. laboratuvar.com The method is known for its speed, simplicity, and reliability. researchgate.net
A common approach involves reversed-phase HPLC using a C18 column. scielo.brfda.gov.twresearchgate.net The separation is typically achieved using an isocratic mobile phase consisting of an acidic aqueous buffer, such as a dilute phosphate (B84403) buffer adjusted to an acidic pH (e.g., 2.6-2.8). scielo.br Detection is most often performed using an ultraviolet (UV) detector at a wavelength of around 210 nm, where the carboxylic acid functional group absorbs light. researchgate.net The total analysis time for a single experiment can be as short as 10 minutes. oup.com
Typical HPLC Conditions for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Reversed-phase C18 |
| Mobile Phase | Aqueous phosphate buffer (e.g., 0.01M KH₂PO₄), pH adjusted to ~2.6 |
| Elution Mode | Isocratic |
| Flow Rate | 0.6 - 1.0 mL/min |
| Detection | UV at 210 nm |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a straightforward and cost-effective chromatographic technique used for the separation and qualitative analysis of organic acids like this compound. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture).
In the context of this compound analysis, TLC is often employed to monitor processes like malolactic fermentation in wine and cider production. This process involves the conversion of the sharper-tasting this compound to the softer lactic acid by specialized bacteria. cider.org.uk By spotting samples onto a TLC plate and developing it with an appropriate solvent system, the separation of malic and lactic acids can be visualized. cider.org.uk
The procedure typically involves the following steps:
Sample Application: Small, concentrated spots of the sample are applied to the baseline of the TLC plate. vintessential.com.au
Development: The plate is placed in a sealed chamber containing a solvent system. The solvent moves up the plate by capillary action, carrying the sample components with it at different rates. For organic acid separation, a common solvent mixture includes n-butanol, formic acid, acetone, and ethanol (B145695). researchgate.net
Visualization: After the solvent front has reached a certain height, the plate is removed and dried. The separated acid spots are then visualized using a suitable indicator, such as bromocresol green, which reveals the acids as pale yellow spots against a darker background. cider.org.uk
The distance traveled by each component relative to the solvent front is known as the Retention Factor (Rf value). This compound typically has a lower Rf value than lactic acid, meaning it travels a shorter distance up the plate. cider.org.uk While TLC is a valuable tool for qualitative assessment, it is not ideal for precise quantification. thegrapevinemagazine.net
Table 1: Example of a TLC System for this compound Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel plate |
| Mobile Phase | Toluene + Acetic Acid + n-butyl acetate (B1210297) (2:1:1) cider.org.uk |
| Indicator | Bromocresol green (0.2% in ethanol) cider.org.uk |
| Application | Monitoring malolactic fermentation in cider cider.org.uk |
Paper Chromatography
Similar to TLC, paper chromatography is another planar chromatographic technique that can be used to separate and identify organic acids in various samples, including wine and fruit juices. researchgate.net The stationary phase in this method is a sheet of high-quality filter paper. The separation principle is based on the differential partitioning of the sample components between the water molecules adsorbed onto the cellulose (B213188) fibers of the paper (stationary phase) and the mobile phase that moves up the paper.
Paper chromatography serves as a simple and inexpensive method for the qualitative detection of this compound, often used in winemaking to monitor the progress of malolactic fermentation. thegrapevinemagazine.net The process is analogous to TLC, involving sample spotting, development in a chromatography chamber with a suitable solvent, and visualization of the separated acids. winemakersresearchexchange.com
While effective for qualitative analysis, paper chromatography is generally considered time-consuming and provides limited quantitative information. researchgate.net
Enzymatic Assays
Enzymatic assays offer a highly specific and sensitive method for the quantification of this compound. These assays utilize enzymes that specifically catalyze reactions involving this compound.
Spectrophotometric methods are commonly employed in enzymatic assays for this compound. These methods rely on measuring the change in absorbance of a specific compound at a particular wavelength, which is directly proportional to the concentration of this compound.
One widely used enzymatic assay for L-malic acid is based on the action of L-malate dehydrogenase. In this reaction, L-malate is oxidized to oxaloacetate, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. ucdavis.edu The formation of NADH is monitored by measuring the increase in absorbance at 340 nm. ucdavis.edu To drive the reaction towards NADH formation, the product oxaloacetate is often trapped. tandfonline.com
Another enzymatic approach utilizes the NAD(P)-linked malic enzyme, which catalyzes the oxidative decarboxylation of L-malic acid to pyruvic acid and CO2, with the reduction of NAD(P)+ to NAD(P)H. tandfonline.com The increase in NADPH absorbance at 340 nm is measured to determine the L-malic acid concentration. tandfonline.com This method is highly specific for L-malic acid and can be performed with a single enzyme reaction. tandfonline.com
Enzymatic kits based on these principles are commercially available, providing a convenient and streamlined process for this compound determination in various samples, including foodstuffs and biological fluids. ucdavis.edunzytech.com
Table 2: Comparison of Enzymatic Assays for L-Malic Acid
| Enzyme | Reaction | Coenzyme | Detection Wavelength |
|---|---|---|---|
| L-Malate Dehydrogenase | L-Malic acid → Oxaloacetic acid | NAD+ | 340 nm ucdavis.edu |
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org It provides a detailed understanding of how cells utilize substrates to produce energy and biomass, making it an invaluable tool for metabolic engineering and studying cellular physiology.
A key component of MFA is the use of stable isotope tracers, most commonly 13C-labeled substrates like glucose. wikipedia.org When cells are cultured with a 13C-labeled substrate, the labeled carbon atoms are incorporated into various intracellular metabolites through metabolic pathways. creative-proteomics.com By analyzing the distribution of 13C in these metabolites, typically using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative activities of different metabolic pathways can be determined. creative-proteomics.comnih.gov
In the context of this compound research, 13C-MFA can be used to elucidate the biosynthetic pathways leading to this compound production in microorganisms. For instance, studies have used 13C-labeled glucose to demonstrate the role of the reductive tricarboxylic acid (rTCA) pathway and the glyoxylate (B1226380) shunt in L-malic acid production in various fungi and bacteria. frontiersin.org This information is crucial for rationally designing metabolic engineering strategies to enhance this compound yields. frontiersin.org The choice of the specific 13C-labeled tracer can significantly influence the precision of the flux estimates for different pathways. nih.gov
Computational and Mechanistic Modeling
Computational and mechanistic modeling provides a framework for simulating and predicting the behavior of metabolic systems. These models can integrate experimental data, such as that obtained from MFA, to provide a more comprehensive understanding of metabolic regulation and to guide further experimental work.
In relation to this compound, models have been developed to describe its accumulation in fruits. These models can take into account factors such as the transport of malate into the vacuole and its regulation by thermodynamic constraints. nih.gov By solving the system of equations that describe these processes, it is possible to predict the this compound content of a fruit as a function of variables like the concentration of other organic acids, potassium levels, and temperature. nih.gov
Furthermore, mathematical models have been developed to describe the continuous production of L-malic acid using enzymes like fumarase. researchgate.net These models can incorporate enzyme kinetics and inactivation rates to simulate and optimize the production process. researchgate.net Such models are valuable tools for process development and optimization in industrial biotechnology.
Simulation of Metabolic Pathways and Accumulation Dynamics
The study of this compound metabolism within organisms, particularly in plants and microorganisms, has been significantly advanced by the use of simulation modeling. These models provide a simplified, mathematical representation of the complex biochemical processes governing this compound synthesis, degradation, and storage. oup.com A primary focus of this research has been understanding its accumulation in the vacuoles of plant cells, a key factor in fruit acidity. oup.comd-nb.infooup.com
A mechanistic model, originally proposed for peaches and later adapted for other fruits like bananas, simulates this compound concentration by focusing on the thermodynamic conditions of its transport and storage within the cell's vacuole. oup.comd-nb.infonih.gov The core of this model represents the functioning of the tonoplast, the membrane surrounding the vacuole, and considers the interplay of several key factors:
Proton Transport: The model accounts for the activity of proton pumps (H+-ATPase) on the tonoplast, which are crucial for creating the necessary electrochemical gradient for malate transport. oup.comoup.com
Thermodynamic Constraints: It is assumed that the transport of the malate di-anion and protons across the tonoplast operates close to their thermodynamic equilibria. oup.com
Vacuolar Composition: The model integrates variables such as the concentrations of other organic acids and potassium, as well as vacuolar and cytosolic pH, which significantly influence malate accumulation. oup.comd-nb.info
Environmental Factors: The simulation can predict responses to external conditions, suggesting, for instance, that rising temperatures can lead to a decrease in this compound accumulation. d-nb.infonih.gov
By solving the system of equations that describe these interactions, researchers can predict the this compound content in fruit tissues over time. nih.gov These models have been validated against experimental data and have proven to be valuable tools for investigating the ecophysiological determinants of fruit acidity and exploring the origins of phenotypic variability among different cultivars. d-nb.info The approach treats the evolution of the vacuolar composition as a series of stationary states where malate concentration, pH, and electric potential are considered constant for the purpose of calculation. oup.comoup.com
Molecular Biology and Genetic Engineering Techniques
Molecular biology and genetic engineering have become powerful tools for enhancing the production of this compound in various microorganisms, effectively turning them into microbial cell factories. These strategies primarily focus on modifying metabolic pathways to direct the flow of carbon toward this compound synthesis and accumulation.
Gene Overexpression and Deletion
A common strategy to boost this compound production is the overexpression of key enzymes involved in its synthesis and the deletion of genes responsible for competing metabolic pathways or the degradation of this compound. researchgate.net This approach redirects the metabolic flux towards the desired product.
Key strategies include:
Enhancing the Reductive Tricarboxylic Acid (rTCA) Pathway: This cytosolic pathway is a primary route for this compound synthesis. Overexpression of genes encoding crucial enzymes like pyruvate (B1213749) carboxylase (which converts pyruvate to oxaloacetate) and malate dehydrogenase (which reduces oxaloacetate to malate) has been shown to significantly increase yields. nih.govresearchgate.netresearchgate.net
Increasing Precursor Supply: Overexpressing enzymes in upstream pathways, such as glycolysis, can increase the availability of precursors like pyruvate for the rTCA pathway. researchgate.netnih.gov
Facilitating Export: The overexpression of C4-dicarboxylate transporters, which are responsible for exporting this compound out of the cell, is a critical step for preventing intracellular accumulation that could inhibit further production. nih.govresearchgate.netnih.gov
Blocking Competing Pathways: Deleting genes that encode for enzymes in competing pathways prevents the diversion of carbon to byproducts. For example, deleting fumarase genes can reduce the conversion of malate to fumarate (B1241708) and subsequently to other compounds like succinate (B1194679). nih.govresearchgate.net Similarly, deleting the gene for oxaloacetate acetylhydrolase, which converts oxaloacetate to oxalic acid and acetic acid, can increase the oxaloacetate pool available for malate synthesis. nih.govresearchgate.net
These strategies have been successfully applied in various fungi and bacteria, leading to substantial increases in this compound titers.
| Organism | Genetic Modification | Effect on this compound Production | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Overexpression of native pyruvate carboxylase (PYC2), cytosolic malate dehydrogenase (MDH3), and S. pombe malate transporter (SpMAE1). | Achieved malate titers up to 59 g/L with a yield of 0.42 mol/mol glucose. | nih.gov |
| Aspergillus oryzae | Overexpression of pyruvate carboxylase, malate dehydrogenase, and C4-dicarboxylate transporters. | Increased this compound titer over 5-fold compared to wild-type, reaching 201.24 g/L in fed-batch fermentation. | mdpi.comfrontiersin.org |
| Myceliophthora thermophila | Deletion of NADH-consuming pathways (gpdh, nde1, nde2) and alternative oxidase (aox); overexpression of transhydrogenase (sthA). | Resulted in a final malate titer of 89.2 g/L, a 38.9% improvement over the starting strain. | tandfonline.com |
| Escherichia coli | Deletion of 11 genes including those for fumarate reductase (frdBC) and lactate (B86563) dehydrogenase (ldhA). | Produced 34 g/L of malate with a yield of 1.42 mol/mol glucose. | researchgate.net |
Gene Editing (e.g., CRISPR)
The advent of precise gene-editing tools, particularly the CRISPR-Cas9 system, has revolutionized metabolic engineering for this compound production. oup.com CRISPR allows for targeted and efficient modification of an organism's genome, facilitating complex engineering strategies that involve multiple gene edits. oup.com
In the context of this compound research, CRISPR-Cas9 has been used to:
Simultaneously Overexpress and Delete Genes: Researchers have developed systems where a single transformation event can be used to delete a target gene while simultaneously overexpressing another. This significantly speeds up the process of strain development. nih.govresearchgate.net
Target Multiple Genes: The efficiency of CRISPR allows for the sequential or simultaneous editing of several genes to comprehensively rewire metabolic pathways for optimal this compound production. nih.govresearchgate.net
A notable example is the engineering of Aspergillus nidulans. Using a CRISPR-Cas9 and Cre-loxP-based system, researchers performed three rounds of transformations to edit five specific genes. nih.govresearchgate.netnih.gov
| Gene Target | Modification | Purpose |
|---|---|---|
| pyc (pyruvate carboxylase) | Overexpression | Enhance conversion of pyruvate to oxaloacetate. |
| mdhC (malate dehydrogenase) | Overexpression | Enhance reduction of oxaloacetate to malate. |
| dctA (C4-dicarboxylic acid transporter) | Overexpression | Improve export of this compound from the cell. |
| oahA (oxaloacetate acetylhydrolase) | Deletion | Block the conversion of oxaloacetate to byproducts (oxalic acid). |
| cexA (citric acid transporter) | Deletion | Prevent the loss of pathway intermediates. |
This multi-gene editing strategy in A. nidulans resulted in a final engineered strain that produced 30.7 g/L of L-malic acid, a 9.6-fold increase compared to the original, unedited strain. nih.govresearchgate.netnih.gov This demonstrates the power of CRISPR technology to create highly efficient microbial production hosts. nih.gov
Electrophysiological Techniques
Understanding the transport of this compound (as its anion, malate) across cellular membranes is fundamental to comprehending its accumulation, particularly within the vacuoles of plant cells. Electrophysiological techniques are essential for directly studying the activity of the ion channels and transporters involved in this process.
Patch-Clamp for Ion Channel Characterization
The patch-clamp technique is a powerful electrophysiological method that allows researchers to record the ionic currents flowing through individual ion channels in a patch of cell membrane. youtube.com This provides detailed insights into channel properties such as selectivity, conductance, and gating mechanisms (what opens and closes them). frontiersin.orgmaxcyte.com
In this compound research, patch-clamp techniques have been employed to study the electrical properties of the vacuolar membrane (tonoplast) and characterize the channels responsible for malate transport. nih.govnih.gov In a key study using vacuoles isolated from sugar beet cells, researchers used the patch-clamp method to identify and characterize distinct ion channels under physiological concentrations of cytoplasmic components. nih.govnih.gov
The findings from this research revealed:
When vacuoles were exposed to potassium malate, positive membrane potentials activated two types of outward currents: an instantaneous current and a time-dependent current. nih.govnih.gov
The time-dependent outward currents were found to be highly selective for malate over potassium (a 10-to-1 selectivity ratio). nih.govnih.gov
These malate-selective channels were completely blocked by the addition of zinc. nih.govnih.gov
Future Directions and Research Challenges in Malic Acid Studies
Elucidating Complex Regulatory Networks
Understanding the intricate regulatory networks governing malic acid biosynthesis, degradation, and transport is a critical area for future research. This compound is an important intermediate in central metabolic pathways such as the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle nih.govresearchgate.net. Its levels are influenced by a variety of factors, including enzyme activity, gene expression, and transport mechanisms across cellular membranes, particularly the vacuolar membrane in plants oup.commdpi.com.
Challenges lie in fully mapping these networks in different organisms and under varying environmental conditions. For instance, in plants, this compound accumulation in vacuoles significantly impacts fruit acidity oup.comresearchgate.netnih.gov. Studies in apples have identified the Ma1 gene, encoding a vacuolar aluminum-activated malate (B86768) transporter (ALMT9), as a key determinant of this compound content, but variations exist even among varieties with the same Ma1 genotype, indicating the involvement of other loci and complex regulatory interactions oup.com. Research is ongoing to identify transcription factors and other genes that regulate this compound metabolism in fruits oup.comresearchgate.netfrontiersin.orgmdpi.com.
In microorganisms used for this compound fermentation, understanding the regulation of biosynthetic pathways, such as the reductive TCA pathway, and the transport of this compound out of the cell is crucial for improving production efficiency nih.govfrontiersin.orgnih.govnih.gov. Factors like nitrogen starvation have been shown to influence malate production in some microorganisms nih.gov. Future research needs to delve deeper into the molecular mechanisms controlling these processes, including the role of specific transporters and the impact of coenzyme regeneration on metabolic flux researchgate.netfrontiersin.org.
Enhancing Industrial Production Efficiency
While microbial fermentation of L-malic acid from renewable sources is gaining traction as an eco-friendly alternative to chemical synthesis, significant challenges remain in achieving economically competitive production efficiency for large-scale industrial applications nih.govbohrium.comfrontiersin.org. Current limitations include achieving high product titers, yields, and productivity, as well as addressing issues related to substrate inhibition, byproduct formation, and the complexity of downstream purification researchgate.netfrontiersin.orgresearchgate.netsciepublish.com.
Metabolic engineering and synthetic biology approaches are key to overcoming these hurdles. Strategies involve redesigning biosynthetic pathways, enhancing this compound transport systems, eliminating byproduct formation pathways, and optimizing coenzyme regeneration nih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.org. For example, engineering Aspergillus niger by deleting the oxaloacetate acetylhydrolase gene (oahA) and overexpressing genes from the reductive TCA pathway, combined with inserting a this compound transporter gene, has led to significant increases in this compound titer frontiersin.org. Similarly, optimizing fermentation conditions, including pH regulation and the use of alternative, low-cost substrates like crude glycerol (B35011) and molasses, are active areas of research bohrium.comfrontiersin.orgsciepublish.com.
Future research needs to focus on developing more robust and efficient microbial cell factories. This includes exploring novel microorganisms with inherent high this compound production capabilities or engineering existing industrial strains for improved performance under commercially relevant conditions nih.govbohrium.comfrontiersin.org. Addressing the challenges of substrate utilization from diverse renewable feedstocks and developing cost-effective separation and purification methods are also critical for the industrial viability of bio-based this compound production bohrium.comresearchgate.netsciepublish.com.
Here is a table illustrating some reported this compound production titers in engineered microorganisms:
| Microorganism | Engineering Strategy | This compound Titer (g/L) | Reference |
| Aspergillus niger | ΔoahA, overexpression of rTCA genes and transporter gene | 201.24 | frontiersin.org |
| Saccharomyces cerevisiae | Overexpression of pyc2 and mdh3 | 59 | sciepublish.com |
| Aspergillus oryzae | Overexpression of native pyc and mdh, further genetic modifications | 165 | sciepublish.com |
| Ustilago trichophora | Process optimization with CaCO₃ buffer system | 195 | sciepublish.com |
| Aspergillus nidulans | Editing genes in rTCA pathway, enhancing efflux | 30.7 | mdpi.com |
Note: Titer values can vary significantly based on fermentation conditions and scale.
Exploring Novel Physiological Roles
Beyond its well-established roles in energy metabolism and as an acidulant, research is uncovering novel physiological functions of this compound. This compound is an intermediate in the Krebs cycle and plays a role in energy production researchdirects.com. It is also involved in the malate-aspartate shuttle, facilitating the transfer of NADH into mitochondria for ATP generation researchdirects.com.
Emerging research suggests potential roles in diverse biological processes. For example, studies have investigated the effects of this compound in the context of exercise recovery and its potential to diminish delayed-onset muscle soreness researchdirects.com. While preliminary, such findings open avenues for exploring this compound's impact on muscle function and recovery mechanisms.
Furthermore, this compound has been implicated in cellular signaling pathways. Research on human epidermal keratinocytes suggests that this compound can induce apoptosis through mechanisms involving endoplasmic reticulum stress and mitochondria-dependent pathways researchgate.netmdpi.comnih.gov. Another study indicates that L-malic acid may facilitate intestinal epithelial renewal by amplifying β-catenin signaling through targeting Frizzled7 in chicks acs.org. These findings highlight the need for further investigation into the specific molecular targets and signaling cascades influenced by this compound in various cell types and organisms.
Understanding these novel roles could lead to new applications for this compound in areas such as sports science, dermatology, and gut health. Future research should aim to elucidate the precise mechanisms underlying these effects and explore their potential therapeutic or physiological benefits.
Integrating Multi-Omics Data for Systems-Level Understanding
The increasing availability of large-scale biological data, including genomics, transcriptomics, proteomics, and metabolomics (collectively known as multi-omics data), presents both an opportunity and a challenge for this compound research mdpi.comresearchgate.netfrontiersin.org. Integrating these diverse datasets can provide a more holistic, systems-level understanding of this compound metabolism and its regulation within biological systems mdpi.comfrontiersin.org.
Challenges lie in developing sophisticated computational tools and analytical frameworks to effectively integrate and interpret these complex datasets mdpi.comresearchgate.net. Each omics layer provides a snapshot of different molecular components (DNA, RNA, proteins, metabolites), and the relationships between these layers are intricate mdpi.comfrontiersin.org.
Integrating multi-omics data can help to:
Elucidate complex regulatory networks by identifying correlations between gene expression, protein levels, and metabolite concentrations mdpi.comresearchgate.net.
Identify key genes, enzymes, and transporters involved in this compound metabolism and their interactions mdpi.com.
Understand how this compound metabolism is coordinated with other metabolic pathways.
Predict the phenotypic outcomes of genetic modifications or environmental changes on this compound levels mdpi.comresearchgate.net.
Discover novel physiological roles by linking changes in this compound concentration to alterations in protein expression or signaling pathways frontiersin.org.
Studies in plants have already utilized transcriptomics and metabolomics to investigate organic acid accumulation in fruits researchgate.netmdpi.com. Integrating these with proteomics and potentially other omics data, such as epigenomics, could provide a more complete picture of the factors influencing this compound content and acidity. Similarly, in microbial fermentation, integrating omics data can aid in optimizing metabolic engineering strategies and identifying bottlenecks in production pathways researchgate.netresearchgate.netchalmers.se.
Future research should focus on developing robust multi-omics integration approaches specifically tailored to this compound research. This includes creating comprehensive databases, improving data normalization and analysis techniques, and developing predictive models that can accurately simulate the behavior of biological systems with respect to this compound metabolism. Such systems-level approaches are essential for unlocking the full potential of this compound in various applications.
Q & A
Q. What are the key chemical properties of malic acid that influence its role in biochemical reactions?
this compound (C₄H₆O₅) is a dicarboxylic acid with two ionizable carboxyl groups, contributing to its pH-dependent behavior. Its stereochemistry (L- and D-enantiomers) and chelating capacity (binding metal ions like Ca²⁺ and Mg²⁺) are critical in metabolic pathways such as the Krebs cycle. Methodologically, researchers should characterize its pKa values (pKa₁ ≈ 3.4, pKa₂ ≈ 5.1) via titration or spectrophotometric assays to predict ionization states under physiological conditions .
Q. How can researchers design experiments to investigate this compound's effect on enzymatic activity?
- Hypothesis : Define the expected interaction (e.g., "this compound inhibits fumarase in the Krebs cycle").
- Experimental Setup : Use purified enzymes (e.g., fumarase) and vary this compound concentrations (0–10 mM) in buffered solutions (pH 7.4). Control variables: temperature (25–37°C), cofactors (e.g., NAD⁺).
- Data Collection : Measure reaction rates via spectrophotometry (absorbance at 340 nm for NADH).
- Analysis : Fit data to Michaelis-Menten or Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
Q. What are the standard analytical methods for quantifying this compound in biological samples?
Common techniques include:
- HPLC-UV : Reverse-phase C18 columns with mobile phase (0.1% H₃PO₄, pH 2.5), detection at 210 nm.
- Enzymatic Assays : Malate dehydrogenase-coupled NADH production, measured at 340 nm.
- NMR Spectroscopy : ¹H-NMR (δ 2.3–2.7 ppm for CH₂ groups). Validate methods with spiked recovery tests (85–115% acceptable) .
Advanced Research Questions
Q. How does pH variation affect the chemical shifts of this compound in NMR analysis, and how can researchers mitigate these effects?
pH alters this compound’s protonation state, shifting NMR peaks. For example, deprotonation at higher pH (≥5.1) deshields CH₂ groups, causing upfield shifts. To mitigate:
- Use deuterated buffers (e.g., D₂O with 0.1 M phosphate, pH 5.0) for stability.
- Include internal standards (e.g., DSS) for chemical shift referencing.
- Pre-run pH titrations to map shift-pH correlations .
Q. What methodological considerations are critical when optimizing this compound concentration in HILIC-MS/MS mobile phases for nucleoside analysis?
- Concentration Optimization : Test 0.02–0.10 mM this compound in mobile phase A (e.g., 0.1% formic acid in H₂O). Higher concentrations (>0.06 mM) risk column blockage and ion suppression.
- Signal Enhancement : At 0.06 mM, this compound improves HILIC retention and ionizes modified nucleosides (e.g., 5-mdC) via adduct formation.
- Validation : Compare signal-to-noise ratios across concentrations; use LOQ/LOD thresholds (e.g., 0.1 ng/mL) .
Q. How can conflicting data on this compound's metabolic roles be systematically analyzed and resolved in research studies?
- Meta-Analysis : Aggregate datasets from public repositories (e.g., MetaboLights) and apply heterogeneity tests (I² statistic).
- Controlled Replication : Standardize conditions (e.g., cell lines, this compound purity ≥98%) to isolate variables.
- Pathway Modeling : Use tools like COPASI to simulate this compound flux in the Krebs cycle under varying ATP/NADH levels .
Methodological Best Practices
- Data Reproducibility : Document mobile phase compositions, NMR acquisition parameters (e.g., 128 scans, 25°C), and statistical tests (ANOVA with Tukey post-hoc) in supplementary materials .
- Ethical Reporting : Disclose this compound sources (e.g., Sigma-Aldryl, CAS 6915-15-7) and conflicts of interest in funding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
